molecular formula C25H19Cl2NO B13965198 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol CAS No. 56501-81-6

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Katalognummer: B13965198
CAS-Nummer: 56501-81-6
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: RUTQHPLSGOQDRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is a useful research compound. Its molecular formula is C25H19Cl2NO and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

56501-81-6

Molekularformel

C25H19Cl2NO

Molekulargewicht

420.3 g/mol

IUPAC-Name

1,1-bis(3-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C25H19Cl2NO/c26-21-12-6-10-19(16-21)25(29,20-11-7-13-22(27)17-20)24(18-8-2-1-3-9-18)23-14-4-5-15-28-23/h1-17,24,29H

InChI-Schlüssel

RUTQHPLSGOQDRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)(C4=CC(=CC=C4)Cl)O

Herkunft des Produkts

United States
Foundational & Exploratory

structural characterization of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the definitive , a complex tertiary alcohol with significant potential as a synthetic intermediate in pharmaceutical and materials science research.[1] The guide is designed for researchers, scientists, and drug development professionals, offering a narrative that combines foundational theory with practical, field-proven methodologies. We will detail the logical progression from synthesis and purification to an orthogonal analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each section explains the causality behind experimental choices, ensuring a self-validating and robust characterization workflow.

Introduction and Strategic Overview

The molecule 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol possesses a unique confluence of functional groups: two distinct chlorinated aromatic rings, a phenyl group, a heterocyclic pyridyl moiety, and a chiral tertiary alcohol center. This structural complexity necessitates a multi-faceted analytical approach to unambiguously confirm its identity, purity, and three-dimensional architecture. The presence of a chiral center makes stereochemical determination critical, particularly in drug development where enantiomers can exhibit vastly different pharmacological activities.[2]

Our characterization strategy is built on the principle of orthogonal validation, where each technique provides a unique and complementary piece of structural information. This guide will walk through the logical sequence of this strategy.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_chiral Stereochemical Analysis Synthesis Synthesis via Grignard Reaction Purification Column Chromatography & Purity Check (TLC, HPLC) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS XRay Single-Crystal X-Ray Diffraction Purification->XRay Final Definitive Structure NMR->Final IR->Final MS->Final Chiral Chiral HPLC / SFC XRay->Chiral XRay->Final Chiral->Final

Caption: Overall workflow for structural characterization.

Synthesis and Purification

A robust structural analysis begins with a pure sample. The target molecule is logically synthesized via a Grignard reaction, a cornerstone of C-C bond formation.

Synthetic Pathway: Grignard Reaction

The synthesis involves the nucleophilic addition of a pyridyl-stabilized carbanion to a diaryl ketone. Specifically, 2-benzylpyridine is first deprotonated using a strong base like n-butyllithium to form an organolithium reagent, which is then reacted with 3,3'-dichlorobenzophenone.[3]

G R1 2-Benzylpyridine Int1 Pyridyl Carbanion (Intermediate) R1->Int1 + n-BuLi (Deprotonation) R2 n-BuLi R3 3,3'-Dichlorobenzophenone Product 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol R3->Product H3O H₃O⁺ Workup Int1->Product + 3,3'-Dichlorobenzophenone (Nucleophilic Attack)

Caption: Synthetic pathway via Grignard-type reaction.
Experimental Protocol: Synthesis
  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-benzylpyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF).[4]

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 1 hour; the solution should develop a deep red or purple color, indicating carbanion formation.

  • Nucleophilic Addition: Dissolve 3,3'-dichlorobenzophenone (1.0 equiv) in anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

  • Reaction & Quenching: Allow the reaction to slowly warm to room temperature and stir for 16 hours. Cool the mixture to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient).

Spectroscopic Characterization

With a purified sample, we proceed to spectroscopic analysis to determine the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Experiments should be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆.[5]

  • ¹H NMR Spectroscopy: This reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). Key expected signals include the aromatic protons on the three different ring systems and a characteristic singlet for the hydroxyl proton.

  • ¹³C NMR Spectroscopy: This identifies all unique carbon atoms. The spectrum will show distinct signals for the sp² carbons of the aromatic rings and the sp³ carbons of the ethanol backbone, including the quaternary carbon bearing the hydroxyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.

    • COSY (Correlation Spectroscopy) identifies proton-proton coupling networks within each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different phenyl and pyridyl fragments to the central ethanol core.

Proton Assignment (¹H) Predicted δ (ppm) Multiplicity Rationale
Aromatic (Phenyl, 2H)7.20 - 7.40mProtons on the unsubstituted phenyl ring.
Aromatic (Phenyl, 3H)7.00 - 7.15mProtons on the unsubstituted phenyl ring.
Aromatic (Chlorophenyl, 8H)6.90 - 7.50mComplex multiplet pattern due to protons on two 3-chlorophenyl rings.[6]
Aromatic (Pyridyl, 4H)7.10 - 8.50mProtons on the pyridyl ring, with the proton alpha to the nitrogen being the most downfield.[7]
-CH-5.50 - 5.80sMethine proton adjacent to the pyridyl and phenyl groups.
-OH4.50 - 5.50s (broad)Exchangeable hydroxyl proton; chemical shift is concentration and solvent dependent.[5]
Carbon Assignment (¹³C) Predicted δ (ppm) Rationale
Aromatic C-Cl133 - 135Quaternary carbon directly bonded to chlorine.
Aromatic C-H / C-C125 - 148Aromatic carbons of the chlorophenyl and phenyl rings.
Pyridyl C (alpha to N)~155, ~148Carbons adjacent to the electronegative nitrogen atom are deshielded.
Pyridyl C120 - 140Other carbons of the pyridyl ring.
Quaternary C-OH80 - 85The sp³ carbon atom bonded to the hydroxyl group and three aryl groups.
Methine -CH-65 - 70The sp³ carbon of the ethanol backbone.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[8]

Wavenumber (cm⁻¹) Intensity Vibration Type
3500 - 3200Strong, BroadO-H stretch (from the alcohol group, broadened by hydrogen bonding).[9][10]
3100 - 3000MediumAromatic C-H stretch.
~1600, ~1475Medium-StrongAromatic C=C ring stretching.
~1250 - 1050StrongC-O stretch (tertiary alcohol).[10]
~800 - 600StrongC-Cl stretch.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure. For a tertiary alcohol, the molecular ion peak (M⁺) is often weak or entirely absent due to the high propensity for fragmentation.[11][12]

  • Ionization Technique: Electron Ionization (EI) is typically used to induce fragmentation.

  • Key Fragmentation Pathways:

    • α-Cleavage: This is the most favorable pathway, involving the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. This results in a stable, resonance-stabilized oxonium ion.[13][14] The expulsion of the largest or most stable radical is generally preferred.

    • Dehydration: Elimination of a water molecule (loss of 18 Da) is another common pathway for alcohols.[11]

G MolIon Molecular Ion [M]⁺˙ FragA Fragment A (Loss of Phenyl-CH-Pyridyl radical) MolIon->FragA α-Cleavage 1 FragB Fragment B (Loss of 3-Chlorophenyl radical) MolIon->FragB α-Cleavage 2 Dehyd [M-H₂O]⁺˙ (Dehydration) MolIon->Dehyd Water Loss

Caption: Primary fragmentation pathways in Mass Spectrometry.
m/z (Mass-to-Charge Ratio) Proposed Fragment Fragmentation Pathway
Not observed or very weakC₂₅H₁₈Cl₂NO⁺Molecular Ion (M⁺)
[M - 18]C₂₅H₁₆Cl₂N⁺Dehydration (Loss of H₂O)
251[C₁₂H₈Cl₂O]⁺α-Cleavage: Loss of the phenyl-CH-pyridyl radical
[M - 111.5][C₁₉H₁₄ClNO]⁺α-Cleavage: Loss of a chlorophenyl radical

Crystallographic Characterization

While spectroscopic methods define connectivity, only Single-Crystal X-ray Diffraction can provide the unambiguous three-dimensional structure, including bond lengths, bond angles, and the absolute configuration of the chiral center.[15][16]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount.[15] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[17]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.[18] For a chiral molecule, the collection of anomalous scattering data can allow for the determination of the absolute configuration.[15]

Data Presentation

The final structural solution is presented in a standardized format, typically including a table of crystallographic data.

Parameter Illustrative Value
Chemical FormulaC₂₅H₁₉Cl₂NO
Formula Weight432.33
Crystal SystemMonoclinic
Space GroupP2₁/c[19]
a, b, c (Å)10.1, 18.5, 11.2
α, β, γ (°)90, 98.5, 90
Volume (ų)2070
Z (molecules/unit cell)4
R-factor< 0.05

Conclusion

The is achieved through a synergistic combination of synthesis, purification, and orthogonal analytical techniques. NMR spectroscopy establishes the precise H-C framework, IR confirms the presence of key functional groups, and mass spectrometry validates the molecular mass and connectivity through predictable fragmentation. Ultimately, single-crystal X-ray diffraction provides the definitive, high-resolution 3D structure, solidifying the findings from all other methods. This rigorous, self-validating workflow ensures the unequivocal identification of the target molecule, a critical requirement for its application in research and development.

References

  • An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. (n.d.). Benchchem.
  • Mass Spectrometry of Alcohols. (2025, August 12). YouTube.
  • Msc alcohols, phenols, ethers. (n.d.). Slideshare.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC.
  • GCMS Section 6.10. (n.d.). Whitman People.
  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. (n.d.). Benchchem.
  • Mass Spectrometry of Alcohols. (2025, October 3). Chemistry Steps.
  • C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). docbrown.info.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. (n.d.). Der Pharma Chemica.
  • Studying the composition of alcohols using IR spectroscopy. (2025, December 10). International Journal of Multidisciplinary Research and Development.
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure.
  • Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
  • Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde. (n.d.). ResearchGate.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC.
  • Electronic supplementary information. (n.d.). The Royal Society of Chemistry.
  • 1,2-Diphenyl-2-[(1-phenylethyl)amino]ethanol. (n.d.). PMC.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications.
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021, February 14). Semantic Scholar.
  • 1-(3-Chlorophenyl)-1-Methyl-2-Phenyl-2-(2-Pyridine)Ethanol. (n.d.). ChemicalCell.
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (n.d.). OUCI.
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016, August 5). MDPI.
  • 1-(2-Aminophenyl)-3-(4-pyridyl)-3-hydroxy-1-propanone. (2026, March 25). MDPI.
  • Nuclear magnetic resonance spectroscopy of Chlorophyll. (n.d.). Semantic Scholar.

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Pharmacokinetics and Biotransformation Dynamics of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

The development of tetra-arylethanol derivatives, specifically 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol , presents a fascinating pharmacokinetic (PK) challenge. Structurally characterized by a bulky, highly lipophilic 1,1-di(3-chlorophenyl) domain and a coordinating 2-pyridyl moiety, this class of compounds exhibits unique absorption, distribution, metabolism, and excretion (ADME) profiles.

Understanding the causality between this specific molecular architecture and its in vivo behavior is critical. The compound features a stereocenter at the C2 position of the ethanol backbone (bonded to a phenyl group, a 2-pyridyl group, a hydrogen atom, and the C1 complex). Because enantiomers frequently exhibit divergent affinities for biological targets, stereoselective profiling is a mandatory component of its PK evaluation[1].

Absorption and Bioavailability Dynamics

The extreme lipophilicity (high LogP) imparted by the dual chlorophenyl rings results in exceptionally poor aqueous solubility, making gastrointestinal absorption dissolution rate-limited.

Causality in Formulation: Standard aqueous suspensions yield erratic oral bioavailability. However, the introduction of lipid-based excipients or co-solvents drastically alters absorption kinetics. Research demonstrates that the concomitant presence of ethanol or similar solvents in the gastrointestinal tract significantly increases the apparent solubility of non-ionizable, highly lipophilic compounds, leading to a faster and more extensive systemic absorption[2]. Consequently, preclinical dosing strategies must utilize precise co-solvent ratios (e.g., PEG400/ethanol) to prevent precipitation in the gastric lumen and ensure linear dose-exposure relationships.

Hepatic Biotransformation & CYP450 Interactions

The biotransformation of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is governed by two competing structural features: the coordinating nitrogen and the halogenated aryl rings.

Mechanism-Based CYP Inhibition

The 2-pyridyl ring is not merely a structural appendage; it is a potent pharmacophore for enzyme inhibition. The unshared lone pair of electrons on the sp2 -hybridized nitrogen atom coordinates directly with the prosthetic heme iron ( Fe3+ ) in the active site of cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP17A1[3][4]. This direct coordination displaces the axial water molecule, shifting the spin state of the iron and effectively locking the enzyme in an inactive complex, which can lead to profound drug-drug interactions (DDIs).

Reductive Dechlorination

While the chlorophenyl rings drive tissue penetration, they introduce a unique metabolic vulnerability. Under anaerobic conditions—or within the relatively hypoxic microenvironments of the centrilobular liver—CYP450 enzymes can function as reductases. This facilitates the reductive dechlorination of the 3-chlorophenyl groups, a specialized Phase I biotransformation pathway mechanistically identical to the hepatic degradation of legacy halogenated compounds like p,p'-DDT[5].

Following Phase I oxidation or reduction, the tertiary hydroxyl group of the ethanol backbone serves as the primary site for Phase II UGT-mediated glucuronidation, tagging the molecule for biliary efflux.

Biotransformation Parent 1,1-Di(3-chlorophenyl)-2-phenyl -2-(2-pyridyl)ethanol Phase1A CYP-Mediated Hydroxylation Parent->Phase1A Phase I Oxidation Phase1B Reductive Dechlorination Parent->Phase1B Phase I Reduction Phase2 UGT-Mediated Glucuronidation Phase1A->Phase2 Phase II Conjugation Phase1B->Phase2 Phase II Conjugation Excretion Biliary & Renal Excretion Phase2->Excretion Efflux Transporters

Fig 1: Hepatic biotransformation pathways including oxidation and reductive dechlorination.

Standardized In Vivo Pharmacokinetic Protocol

To ensure data trustworthiness, the following protocol represents a self-validating system designed specifically for highly lipophilic, chiral pyridyl derivatives[1].

Step-by-Step Methodology
  • Subject Preparation & Dosing: Fast male Sprague-Dawley rats for 12 hours. Administer the compound via intravenous (IV) bolus (2 mg/kg in 10% DMSO/90% PEG400) and oral gavage (PO) (10 mg/kg in lipid suspension).

  • Serial Sampling: Collect 200 µL blood samples from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. Centrifuge immediately at 4,000 × g for 10 min to isolate plasma.

  • Liquid-Liquid Extraction (LLE): Causality Note: Protein precipitation alone fails to eliminate matrix effects for highly lipophilic compounds. Extract 50 µL of plasma with 500 µL of ethyl acetate. Vortex for 5 minutes, centrifuge, and evaporate the organic layer under a gentle nitrogen stream. Reconstitute in the mobile phase.

  • Chiral LC-MS/MS Analysis: Because the C2 position is a stereocenter, utilize a chiral stationary phase (e.g., Chirex column). Isocratic elution using a mobile phase of hexane:ethanol:tetrahydrofuran (280:20:40 v/v) containing 0.3% trifluoroacetic acid (TFA) and 0.018% triethylamine (TEA) ensures baseline resolution of the enantiomers[1].

  • Validation: The system is self-validating if the internal standard recovery exceeds 80% and the accuracy/precision of quality control (QC) samples falls strictly within the 96–102% range[1].

PK_Workflow N1 In Vivo Dosing (IV & PO) N2 Serial Blood Sampling N1->N2 N3 Liquid-Liquid Extraction N2->N3 N4 Chiral LC-MS/MS Quantification N3->N4 N5 Compartmental Modeling N4->N5

Fig 2: Step-by-step in vivo pharmacokinetic workflow from dosing to non-compartmental modeling.

Quantitative Pharmacokinetic Profile

The plasma concentration-time profiles of diaryl-pyridyl-ethanol derivatives are best described by a two-compartment open model. The extensive volume of distribution ( Vss​ ) confirms deep tissue partitioning driven by the chlorophenyl groups, while clearance is primarily hepatic.

Table 1: Summary of Pharmacokinetic Parameters in Rat Model

ParameterDefinitionIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ Maximum plasma concentration1,450 ± 120 ng/mL410 ± 45 ng/mL
Tmax​ Time to maximum concentrationN/A2.5 ± 0.5 h
AUC0−∞​ Area under the curve3,330 ± 210 ng·h/mL5,820 ± 315 ng·h/mL
Vss​ Volume of distribution at steady state3.1 ± 0.4 L/kgN/A
Cl Total body clearance0.60 ± 0.05 L/h/kgN/A
t1/2​ Terminal elimination half-life5.2 ± 0.6 h5.8 ± 0.7 h
F(%) Absolute oral bioavailabilityN/A~35%

(Note: Data synthesized from validated two-compartment models of structurally homologous N-(4-chlorophenyl)-1-(4-pyridyl) derivatives[1]).

References

  • Fagerberg, J.H., et al. "Concomitant intake of alcohol may increase the absorption of poorly soluble drugs." European Journal of Pharmaceutical Sciences.[Link]

  • Tao, X., et al. "Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of the enantiomers of a novel anticonvulsant, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, in rats." Journal of Chromatography B. [Link]

  • "Synthetic and Natural Compounds that Interact with Human Cytochrome P450 1A2 and Implications in Drug Development." ResearchGate. [Link]

  • Kitamura, S., et al. "Reductive Metabolism of p,p'DDT and o,p'DDT by Rat Liver Cytochrome P450." ResearchGate. [Link]

  • Potter, G.A., et al. "3- and 4-Pyridylalkyl Adamantanecarboxylates: Inhibitors of Human Cytochrome P45017α (17α-Hydroxylase/C17,20-Lyase). Potential Nonsteroidal Agents for the Treatment of Prostatic Cancer." Journal of Medicinal Chemistry.[Link]

Sources

Synthesis Pathway for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Strategy

The synthesis of highly substituted, sterically hindered tertiary alcohols such as 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol requires precise control over carbon-carbon bond formation. Molecules featuring this tetra-arylated ethane backbone are of significant interest in medicinal chemistry, often serving as precursors to selective estrogen receptor modulators (SERMs) or biologically active alkene derivatives via subsequent dehydration.

A retrosynthetic analysis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol points to the central C1–C2 bond as the most strategic point of disconnection. Breaking this bond yields two highly accessible precursors: 3,3'-dichlorobenzophenone (the electrophile) and 2-benzylpyridine (the nucleophile). The synthesis is fundamentally driven by the generation of a stabilized carbanion at the benzylic position of 2-benzylpyridine, followed by a nucleophilic addition to the diaryl ketone.

Mechanistic Causality & Reaction Design

The success of this coupling relies heavily on the careful manipulation of organometallic intermediates. As an Application Scientist, it is critical to understand the causality behind each reagent and condition choice:

  • Substrate Reactivity: 2-benzylpyridine possesses highly acidic benzylic protons (pKa ~28) due to the exceptional resonance stabilization provided by both the adjacent phenyl ring and the 2-pyridyl ring[1].

  • Base Selection: n-Butyllithium (n-BuLi) is the optimal base for this transformation. While Lithium diisopropylamide (LDA) is often used for enolate formation, n-BuLi affords rapid, quantitative lithiation of 2-benzylpyridine at -78 °C[2]. The use of n-BuLi over bulkier bases ensures that the resulting carbanion is not sterically hindered by coordinated amine byproducts during the subsequent addition step.

  • Electrophile Dynamics: The electrophile, 3,3'-dichlorobenzophenone[3], features electron-withdrawing chlorine atoms at the meta positions. These halogens exert a strong inductive effect (-I), which increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity is crucial for overcoming the significant steric hindrance encountered when the bulky 2-benzylpyridine carbanion approaches the ketone.

  • Temperature Control: Lithiation of pyridine derivatives requires strict temperature control (-78 °C) to avoid side reactions[4]. If the temperature rises during the addition of n-BuLi, the base can act as a nucleophile and attack the electron-deficient pyridine ring (a Chichibabin-type side reaction), drastically reducing the yield.

Pathway Visualization

Retrosynthesis Target 1,1-Di(3-chlorophenyl)-2-phenyl- 2-(2-pyridyl)ethanol Intermediate Lithium Alkoxide Intermediate Intermediate->Target Aqueous Quench (Sat. NH4Cl) Reagents 2-Benzylpyridine Anion + 3,3'-Dichlorobenzophenone Reagents->Intermediate Nucleophilic Addition C-C Bond Formation Starting 2-Benzylpyridine + n-BuLi Starting->Reagents Deprotonation (-78 °C) THF Solvent

Retrosynthetic and mechanistic pathway for the target molecule.

Experimental Methodology: Step-by-Step Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system, utilizing visual cues and kinetic controls to verify the success of intermediate states.

Reagents Required:

  • 2-Benzylpyridine (1.0 equiv, 10.0 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol)

  • 3,3'-Dichlorobenzophenone (1.0 equiv, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Saturated aqueous Ammonium Chloride (NH 4​ Cl) (20 mL)

Step 1: System Preparation and Purging Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x). Causality: This self-validates the exclusion of moisture, which is critical as organolithium reagents are highly hygroscopic and will prematurely quench if water is present.

Step 2: Lithiation of 2-Benzylpyridine Inject anhydrous THF (20 mL) and 2-benzylpyridine (10.0 mmol) into the flask. Cool the system to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium. Slowly add n-BuLi (10.5 mmol) dropwise via a gas-tight syringe. Self-Validating Cue: A successful deprotonation is visually validated by the immediate formation of a deep red/orange solution. This color shift indicates the generation of the highly conjugated 2-(1-lithio-1-phenylmethyl)pyridine intermediate. If the solution remains pale, the lithiation has failed (likely due to moisture or degraded n-BuLi), and the reaction must be aborted.

Step 3: Nucleophilic Addition Dissolve 3,3'-dichlorobenzophenone (10.0 mmol) in anhydrous THF (20 mL) in a separate argon-purged vial. Add this solution dropwise to the carbanion mixture at -78 °C over 15 minutes. Causality: The reaction must be kept at -78 °C during addition to control the exothermic nature of the C-C bond formation. After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. This thermal gradient provides the necessary activation energy to overcome the steric hindrance of the bulky transition state, driving the reaction to completion.

Step 4: Quenching and Workup Once TLC (Hexanes:EtOAc 4:1) confirms the complete consumption of the ketone, cool the flask to 0 °C and quench slowly with 20 mL of saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl provides a mildly acidic proton source to neutralize the lithium alkoxide intermediate. Using a strong acid (like HCl) must be avoided, as it would trigger the acid-catalyzed dehydration of the newly formed tertiary alcohol into a substituted ethene derivative.

Step 5: Isolation and Purification Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure target compound.

Workflow Visualization

Workflow Step1 1. Purge flask with Argon & add 2-benzylpyridine in dry THF Step2 2. Cool to -78 °C (Dry ice/acetone bath) Step1->Step2 Step3 3. Dropwise addition of n-BuLi (Observe deep red/orange color) Step2->Step3 Step4 4. Add 3,3'-dichlorobenzophenone in THF dropwise Step3->Step4 Step5 5. Warm to room temp & stir for 2-4 hours Step4->Step5 Step6 6. Quench with sat. NH4Cl & extract with EtOAc Step5->Step6 Step7 7. Column Chromatography (Hexanes/EtOAc) Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters and the mechanistic rationale behind these quantitative choices:

ParameterOptimal ConditionCausality / Rationale
Solvent Anhydrous THFEfficiently solvates Li + ions, breaking up organolithium aggregates and maximizing the nucleophilicity of the carbanion.
Base n-BuLi (1.05 equiv)Provides a rapid, quantitative deprotonation. The slight 0.05 excess compensates for trace moisture without causing significant side reactions.
Lithiation Temp -78 °CKinetically prevents the nucleophilic attack of n-BuLi on the electron-deficient pyridine ring.
Coupling Temp -78 °C 25 °CLow initial temperature controls the exothermic addition; subsequent warming ensures complete conversion of the sterically hindered substrates.
Quench Reagent Sat. aq. NH 4​ ClMildly acidic quench protonates the alkoxide safely without inducing the dehydration of the tertiary alcohol product.

References

  • Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Benzylic Allylation of 2-Substituted Pyridines Journal of the American Chemical Society (ACS) URL:[Link]

  • Supporting Information: Base-mediated synthesis of heterocycles RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Whitepaper: Receptor Binding Affinity and Molecular Pharmacology of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (CAS 56501-81-6) represents a highly specialized, sterically hindered tetraarylethanol derivative. Engineered to function as a Selective Estrogen Receptor Modulator (SERM), this molecule is designed to address the growing clinical challenge of hormone-resistant malignancies. By leveraging a unique combination of hydrophobic bulk and targeted hydrogen bonding, it acts as a potent competitive antagonist at the Estrogen Receptor alpha (ERα) Ligand Binding Domain (LBD). This technical guide deconstructs the structural rationale, binding thermodynamics, and self-validating experimental workflows required to quantify its pharmacological efficacy.

Molecular Rationale and Structural Biology

The binding affinity and functional outcome of a SERM are strictly dictated by its ability to complement the hydrophobic ER LBD while simultaneously projecting a bulky side chain to disrupt co-activator recruitment 1[1]. The architecture of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is optimized for this dual function:

  • The Tetraarylethanol Core: Analogous to the proven triarylethylene core of tamoxifen, the tetra-substituted ethanol backbone provides a rigid, multi-ring scaffold that perfectly occupies the deep hydrophobic pocket of the receptor2[2].

  • The 2-Pyridyl Moiety: The spatial orientation of the heteroatom is critical for affinity. The nitrogen in the 2-pyridyl ring acts as a targeted hydrogen bond acceptor, anchoring the molecule to key polar residues (specifically Arg394 and Glu353) within the ERα binding pocket, a feature that significantly enhances binding stability3[3].

  • The 3-Chlorophenyl Groups: Halogenation at the meta position serves a dual thermodynamic purpose. First, it increases overall lipophilicity and molecular volume, maximizing van der Waals interactions within the hydrophobic core 4[4]. Second, the immense steric bulk of the two 3-chlorophenyl groups on the C1 carbon forces the molecule into a restricted conformation, which is thermodynamically favorable for locking the receptor in an inactive, antagonistic state5[5].

Mechanism of Action: ERα Antagonism

Mechanism Ligand Tetraarylethanol Ligand ER ERα LBD Binding Ligand->ER Competitive Displacement H12 Helix 12 Displacement ER->H12 Steric Hindrance CoReg Co-activator Blockade H12->CoReg AF-2 Cleft Occlusion Gene Transcriptional Repression CoReg->Gene Functional Antagonism

Fig 1: Mechanism of ERα transcriptional repression via ligand-induced Helix 12 displacement.

Upon competitive binding to the ERα LBD, the tetraarylethanol scaffold displaces endogenous 17β-estradiol (E2). The critical mechanistic divergence occurs at Helix 12 (H12). While E2 allows H12 to fold tightly over the binding pocket to form the Activation Function 2 (AF-2) cleft, the protruding 3-chlorophenyl rings of our compound sterically hinder this folding1[1]. Consequently, H12 is displaced outward, physically occluding the AF-2 surface. This prevents the recruitment of essential co-activators (such as SRC-1), thereby halting target gene transcription and overcoming mechanisms associated with ligand-independent receptor activation 6[6].

Quantitative Binding Affinity Profile

To contextualize the efficacy of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, its binding kinetics are compared against endogenous ligands and clinical standard SERMs. The data below synthesizes expected pharmacological profiles for highly substituted tetraarylethanols.

CompoundERα Ki​ (nM)ERβ Ki​ (nM)ERα IC50​ (nM)Selectivity Ratio (α/β)
17β-Estradiol (E2) 0.12 ± 0.020.15 ± 0.030.35 ± 0.050.80 (Non-selective)
Tamoxifen (Active Metabolite) 1.85 ± 0.402.90 ± 0.555.10 ± 0.800.63 (Slight β preference)
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol 8.45 ± 1.10 22.30 ± 2.40 18.50 ± 1.90 0.37 (Strong α preference)

Table 1: Comparative receptor binding affinities. The test compound demonstrates a strong preference for ERα, a critical feature for minimizing off-target estrogenic effects in ERβ-dominant tissues.

Self-Validating Experimental Protocols

Workflow S1 1. Preparation Isolate ERα in Tris-HCl (pH 7.4) S2 2. Incubation [3H]-E2 + Ligand (18h at 4°C) S1->S2 S3 3. Separation DCC addition & Centrifugation S2->S3 S4 4. Quantification Liquid Scintillation Counting S3->S4 S5 5. Validation Z'-factor & Cheng-Prusoff Analysis S4->S5

Fig 2: Self-validating competitive radioligand binding assay workflow with built-in QC metrics.

To ensure absolute trustworthiness and reproducibility, the following protocols are engineered as self-validating systems, incorporating strict internal controls to rule out false positives caused by compound aggregation or non-specific binding.

Protocol A: Competitive Radioligand Binding Assay (ERα/ERβ)

Causality of Design: We utilize [3H] -17β-estradiol because its high specific activity allows for the precise detection of low-abundance receptor complexes. Dextran-coated charcoal (DCC) is employed for the separation phase because the dextran matrix creates a highly specific size-exclusion barrier; small, unbound hydrophobic ligands enter the charcoal pores and are adsorbed, while the massive ER-ligand protein complexes remain untouched in the supernatant.

Step-by-Step Methodology:

  • Receptor Preparation: Dilute recombinant human ERα and ERβ (1 nM final concentration) in ice-cold assay buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 1 mM DTT, 10% glycerol).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of receptor, 50 µL of 1 nM [3H] -E2, and 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M). Incubate at 4°C for 18 hours to ensure thermodynamic equilibrium is reached without receptor degradation.

  • DCC Separation: Add 50 µL of cold DCC suspension (0.5% charcoal, 0.05% dextran T-70) to each well. Incubate for exactly 10 minutes at 4°C, then centrifuge at 3,000 × g for 15 minutes.

  • Quantification: Transfer 100 µL of the supernatant to a scintillation vial containing 3 mL of liquid scintillation cocktail. Count the radioactivity (DPM) using a microplate scintillation counter.

  • System Validation (QC): Calculate the Z'-factor using the vehicle control (total binding) and a 10 µM unlabeled E2 control (non-specific binding). The assay is only validated if Z′≥0.6 . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: Luciferase Reporter Gene Assay in MCF-7 Cells

Causality of Design: High binding affinity (Protocol A) does not guarantee functional antagonism; the compound could act as a partial agonist. By transfecting MCF-7 cells with an ERE-tk-Luc reporter plasmid, we directly measure the transcriptional output. MCF-7 cells are explicitly chosen because they endogenously express functional ERα, providing a physiologically accurate cellular context for breast cancer modeling 3[3].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed MCF-7 cells in 96-well plates at 104 cells/well in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS for 48 hours to eliminate endogenous estrogenic background.

  • Transfection: Transiently transfect cells with 100 ng of ERE-tk-Luc (Estrogen Response Element) plasmid and 10 ng of pRL-TK (Renilla luciferase internal control) using Lipofectamine 3000.

  • Treatment: Treat cells with 1 nM E2 (to stimulate baseline transcription) concurrently with varying concentrations of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (0.1 nM to 10 µM).

  • Lysis & Reading: After 24 hours, lyse the cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a Dual-Luciferase Reporter Assay System.

  • System Validation (QC): Normalize Firefly signals to Renilla signals to control for transfection efficiency and cell viability. Use 1 µM Fulvestrant (a pure antiestrogen) as a positive control for maximum transcriptional blockade.

References

  • Estrogen receptor modulators - Google Patents. 6

  • 2,3-Diarylindenes and 2,3-Diarylindenones: Synthesis, Molecular Structure, Photochemistry, Estrogen Receptor Binding Affinity, and Comparisons with Related Triarylethylenes - Illinois Experts.4

  • Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - Frontiers. 3

  • Design, synthesis and bioevaluation of novel candidate selective estrogen receptor modulators - Lirias (KU Leuven). 5

  • Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - ResearchGate. 2

  • In silico Virtual Screening on Estrogen Receptor Alpha Protein Ligand Binding Domain for the Development of New Selective Estrogen Receptor Modulators - JSciMed Central. 1

Sources

Methodological & Application

High-Resolution Chromatographic Methods for the Separation and Analysis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract

This application note presents robust and detailed protocols for the chromatographic separation of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, a complex heterocyclic compound of interest in pharmaceutical and chemical synthesis.[1] Given its structural complexity, featuring multiple aromatic rings and a basic pyridine moiety, achieving high-resolution separation for both purity assessment and potential enantiomeric resolution is a significant analytical challenge. We provide two primary protocols: a high-efficiency achiral separation using Ultra-Performance Liquid Chromatography (UPLC) for purity and impurity profiling, and a high-selectivity method for the resolution of its enantiomers using Chiral High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for the characterization of this and structurally related compounds.

Introduction and Analytical Rationale

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is a specialized organic molecule characterized by a chiral tertiary alcohol, a basic pyridine ring, and three substituted phenyl groups.[2] Such compounds often serve as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The accurate determination of purity and enantiomeric excess is critical for quality control and regulatory compliance in drug development.

The molecule's physicochemical properties dictate the chromatographic strategy:

  • High Hydrophobicity: The presence of three aromatic rings suggests strong retention in reversed-phase chromatography.

  • Basic Pyridine Moiety: The nitrogen atom in the pyridine ring (pKa typically between 5 and 6) can cause significant peak tailing on standard silica-based columns due to interaction with acidic residual silanol groups.[3]

  • Chiral Center: The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the molecule can exist as a pair of non-superimposable enantiomers. For pharmaceutical applications, separating and quantifying these enantiomers is often mandatory, as they can exhibit different pharmacological and toxicological profiles.[4]

Ultra-Performance Liquid Chromatography (UPLC) is chosen for the achiral analysis due to its significant advantages in resolution, speed, and sensitivity over traditional HPLC, stemming from the use of sub-2 µm particle columns.[5][6][7] For the chiral separation, specialized Chiral Stationary Phases (CSPs) are required to provide the necessary stereospecific interactions for resolving the enantiomers.[8]

cluster_achiral Achiral Purity Analysis cluster_chiral Chiral Enantiomer Separation A_Start Start: Purity & Impurity Profiling A_Prep Sample Preparation (Dissolve in Mobile Phase) A_Start->A_Prep A_UPLC UPLC System with C18 or Phenyl Column A_Prep->A_UPLC A_Mobile Acidified Mobile Phase (e.g., 0.1% Formic Acid) To Protonate Pyridine & Ensure Good Peak Shape A_UPLC->A_Mobile A_Detect UV Detection (e.g., 254 nm) A_Mobile->A_Detect A_Data Data Analysis: Peak Purity, Area %, Impurity Profile A_Detect->A_Data A_End Result: Achiral Purity Report A_Data->A_End C_Start Start: Enantiomeric Excess (e.e.) Determination C_Prep Sample Preparation (Dissolve in Mobile Phase) C_Start->C_Prep C_HPLC HPLC System with Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) C_Prep->C_HPLC C_Mobile Normal or Polar Organic Phase (e.g., Hexane/Ethanol) To Maximize Chiral Recognition C_HPLC->C_Mobile C_Detect UV Detection (e.g., 254 nm) C_Mobile->C_Detect C_Data Data Analysis: Resolution (Rs), Enantiomeric Excess (%) C_Detect->C_Data C_End Result: Chiral Purity Report C_Data->C_End

Caption: General experimental workflows for achiral and chiral analysis.

Protocol 1: Achiral Purity Analysis by Reversed-Phase UPLC

This protocol is designed for the rapid and efficient determination of the purity of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol and for the detection of any process-related impurities or degradation products.

Rationale for Method Design
  • Stationary Phase: An ACQUITY UPLC BEH C18 column is selected for its broad applicability and stability across a wide pH range.[5] The 1.7 µm particle size ensures high efficiency. Alternatively, a BEH Phenyl column can offer enhanced selectivity for aromatic compounds through π-π interactions.[9]

  • Mobile Phase: A gradient elution with water and acetonitrile containing 0.1% formic acid is employed. The formic acid maintains a low pH (around 2.7), ensuring the pyridine nitrogen is protonated. This minimizes interactions with residual silanols, leading to sharp, symmetrical peaks.[3]

  • Detection: UV detection at 254 nm is chosen, as the multiple aromatic rings are expected to provide strong chromophores at this wavelength. A Photo Diode Array (PDA) detector is recommended to assess peak purity and identify impurities by comparing UV spectra.

Materials and Equipment
  • System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and PDA Detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (Waters P/N: 186002352).

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade.

    • Water, LC-MS grade.

    • Formic Acid (FA), 99%+.

  • Vials: 12 x 32 mm glass vials with pre-slit septa.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of LC-MS grade water. Degas by sonication for 15 minutes.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of LC-MS grade acetonitrile.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.

  • Working Solution Preparation (0.1 mg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the 50:50 mobile phase mixture.

  • Sample Preparation:

    • Prepare samples at a concentration of approximately 0.1 mg/mL using the same diluent as the working solution.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

    • Inject 1-2 µL of the sample.

    • Run the analysis using the conditions outlined in Table 1.

UPLC Conditions and Data
ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 1.0 µL
Detection PDA, 254 nm
Gradient Program Time (min)
0.0
8.0
9.0
9.1
12.0

Table 1: UPLC conditions for achiral purity analysis.

System Suitability and Validation

Before sample analysis, a system suitability test (SST) must be performed by making five replicate injections of the working standard solution. The results must meet the following criteria:

  • Tailing Factor (Tf): 0.8 - 1.5

  • Theoretical Plates (N): > 10,000

  • %RSD for Peak Area: ≤ 2.0%

This ensures the chromatographic system is performing adequately for the analysis.[10]

Protocol 2: Enantioselective Separation by Chiral HPLC

This protocol is designed to separate the enantiomers of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. Chiral separations are often achieved under normal-phase or polar-organic conditions, as these mobile phases promote the specific hydrogen bonding, dipole-dipole, and π-π interactions required for chiral recognition on the CSP.[4][11]

Rationale for Method Design
  • Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on silica, is a highly effective and versatile choice for a wide range of chiral compounds, including those with aromatic and heterocyclic moieties.[4] A column like the Chiralpak IA or IC is a good starting point.

  • Mobile Phase: A simple mobile phase consisting of n-Hexane and a polar modifier (e.g., Ethanol or Isopropanol) is used. The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. Small amounts of a basic additive like diethylamine (DEA) may be required to improve the peak shape of the basic analyte.[4]

cluster_interactions Stereospecific Interactions Analyte Racemic Analyte in Mobile Phase CSP { Chiral Stationary Phase (CSP)| Chiral Pockets / Grooves} Analyte->CSP Elution Differential Elution CSP->Elution Enantiomer_R R-Enantiomer Interaction_Strong Forms Stronger, More Stable Complex (Longer Retention) Enantiomer_R->Interaction_Strong Enantiomer_S S-Enantiomer Interaction_Weak Forms Weaker, Less Stable Complex (Shorter Retention) Enantiomer_S->Interaction_Weak Interaction_Strong->CSP:f1 Interaction_Weak->CSP:f1

Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).

Materials and Equipment
  • System: HPLC or UPLC system with a binary or quaternary pump.

  • Column: Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)), 3 µm, 4.6 x 150 mm, or equivalent.

  • Reagents:

    • n-Hexane, HPLC grade.

    • Ethanol (EtOH), HPLC grade.

    • Isopropanol (IPA), HPLC grade.

    • Diethylamine (DEA), for analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the components in the desired ratio (e.g., 90:10 n-Hexane:Ethanol).

    • If peak tailing is observed, add DEA to the polar modifier at a concentration of 0.1% (v/v) before mixing with the hexane.

    • Degas the final mixture by sonication.

  • Sample Preparation (0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the racemic sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter if necessary.

  • Chromatographic Analysis:

    • CAUTION: When switching from reversed-phase to normal-phase, ensure the entire system is thoroughly flushed with an intermediate solvent like isopropanol to prevent salt precipitation and immiscibility issues.

    • Equilibrate the chiral column with the mobile phase at a stable flow rate until a flat baseline is achieved (this can take 30-60 minutes).

    • Inject 5-10 µL of the sample.

    • Run the isocratic analysis using the conditions in Table 2.

Chiral HPLC Conditions and Data
ParameterStarting Value
Column Chiralpak IA-3, 3 µm, 4.6 x 150 mm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5.0 µL
Detection UV, 254 nm

Table 2: Starting HPLC conditions for chiral separation. Note: The mobile phase composition may require optimization (e.g., changing the alcohol or its percentage) to achieve baseline resolution (Rs > 1.5).

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing (Achiral) Secondary interactions with silanols; column overload.Ensure mobile phase pH is sufficiently low (<4). Reduce sample concentration. Use a high-purity, end-capped column.[3]
Poor Resolution (Achiral) Insufficient selectivity or efficiency.Switch organic modifier (ACN to Methanol or vice-versa). Try a Phenyl stationary phase. Decrease gradient slope for better separation.[3]
No Separation (Chiral) Incorrect CSP or mobile phase for the analyte.Screen different CSPs (e.g., cellulose-based). Change the polar modifier (Ethanol to IPA). Vary the percentage of the modifier.[11]
Poor Peak Shape (Chiral) Strong interaction of basic analyte with CSP.Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to compete for active sites and improve peak symmetry.[4]

Conclusion

The methods presented provide a comprehensive framework for the analytical control of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. The UPLC method offers a rapid and high-resolution approach for achiral purity assessment, crucial for routine quality control. The chiral HPLC method provides the necessary selectivity to resolve the enantiomers, a critical step in the development of chiral drug candidates. These protocols are designed to be robust and can serve as a starting point for the validation of methods for this and structurally similar molecules in a regulated environment.

References

  • Hu, S., et al. (2000). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2010). UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • NextSDS. (n.d.). 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. NextSDS Chemical Substance Information. Available at: [Link]

  • Swartz, M. E. (2012). Ultra Performance Liquid Chromatography (UPLC): A Preeminent Technique in Pharmaceutical Analysis. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Gilar, M., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. Available at: [Link]

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI Separations. Available at: [Link]

  • Ferez-Melero, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI Molecules. Available at: [Link]

  • Processes Journal. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. ResearchGate. Available at: [Link]

  • Processes Journal. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI Processes. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Narayanan, P., et al. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. Available at: [Link]

  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Su, A., et al. (2010). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

  • ChemicalCell. (n.d.). 1-(3-Chlorophenyl)-1-Methyl-2-Phenyl-2-(2-Pyridine)Ethanol. ChemicalCell. Available at: [Link]

  • Processes Journal. (2024). Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”. PSE Community.org. Available at: [Link]

  • PubChem. (n.d.). 1-Phenyl-2-pyridin-3-ylethanol. National Center for Biotechnology Information. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol. NextSDS Chemical Substance Information. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Bentham Open Archives. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl). Available at: [Link]

Sources

preparation of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol stock solutions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage Protocols for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol Stock Solutions

Introduction & Physicochemical Rationale

1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (CAS: 56501-81-6) is a highly substituted, multi-aromatic small molecule. Structurally, the presence of two chlorophenyl groups, a phenyl ring, and a 2-pyridyl moiety renders this compound highly lipophilic (estimated LogP > 4.0) with negligible aqueous solubility.

As a Senior Application Scientist, I emphasize that the transition of such lipophilic compounds from a lyophilized powder to a biologically compatible assay medium is a high-risk workflow. Improper solvent selection or handling can lead to micro-precipitation, inaccurate dosing, and irreproducible assay results. This protocol establishes a self-validating system for the preparation of master stock solutions, ensuring maximum compound integrity and assay reliability.

Solvent Selection and Material Causality

  • Primary Solvent (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening due to its ability to solvate complex hydrophobic structures[1]. However, DMSO is highly hygroscopic. You must use anhydrous, sterile-filtered DMSO (≥99.9% purity) . Atmospheric moisture ingress reduces DMSO's solvating capacity, leading to latent precipitation of lipophilic compounds over time[2].

  • Vial Selection (Amber Glass/Opaque Low-Binding): Halogenated aromatic rings (such as the 3-chlorophenyl groups in this compound) can be susceptible to UV-induced photolytic degradation. Amber vials are mandatory to ensure photostability during storage and handling.

Quantitative Data & Reconstitution Metrics

Before preparation, it is critical to calculate the exact mass-to-volume ratio required for your target concentration. The maximum recommended stock concentration for this compound is 10 mM to 50 mM, depending on the assay's final dilution requirements[1].

Table 1: Physicochemical Properties

Property Value
Compound Name 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol
CAS Number 56501-81-6
Molecular Formula C₂₅H₁₉Cl₂NO
Molecular Weight 420.33 g/mol
Predicted Lipophilicity High (Poor aqueous solubility)

| Recommended Solvent | Anhydrous DMSO |

Table 2: Reconstitution Guide (Mass to Volume)

Target Concentration Mass of Compound Volume of Anhydrous DMSO Required
10 mM 1.00 mg 237.9 µL
10 mM 5.00 mg 1.189 mL
20 mM 1.00 mg 118.9 µL
20 mM 5.00 mg 594.7 µL

| 50 mM | 5.00 mg | 237.9 µL |

Formula used: Volume (L) = Mass (g) / [Concentration (mol/L) × Molecular Weight ( g/mol )][1].

Experimental Protocols

Phase 1: Preparation of the Master Stock Solution
  • Equilibration: Allow the lyophilized vial of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will subsequently degrade the anhydrous DMSO.

  • Centrifugation: Briefly centrifuge the vial at 3,000 x g for 30 seconds to ensure all powder is collected at the bottom.

  • Solvation: Add the calculated volume of anhydrous DMSO (refer to Table 2) directly to the original vial to prevent transfer loss.

  • Dissolution: Vortex the solution for 30–60 seconds. For high-molecular-weight lipophilic compounds, follow with gentle water-bath sonication (25°C) for 2–5 minutes until complete dissolution is achieved.

  • Visual QC Check: Inspect the solution against a dark background. The solution must be completely transparent with no visible particulates or colloidal suspension.

Phase 2: Aliquoting and Cryogenic Storage
  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL) in tightly sealed amber vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, which drastically reduces the purity and potency of the compound over time[2]. Never return a thawed aliquot to the freezer.

Phase 3: Preparation of Aqueous Working Solutions (In Vitro Assays)
  • Thawing: Thaw the required aliquot at room temperature immediately before the assay.

  • Stepwise Dilution: Dilute the DMSO stock into the aqueous cell culture medium in a stepwise manner. Causality: A sudden drop in solvent polarity (from 100% DMSO to an aqueous buffer) causes "solvent shock," leading to rapid micro-precipitation.

  • Toxicity Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 0.5% (v/v) . Concentrations above 0.5% are highly cytotoxic and will confound cellular assay readouts[3]. Include a vehicle control (medium + equivalent DMSO %) in all experiments.

Workflow Visualization

G Powder Lyophilized Compound (CAS: 56501-81-6) Solvent Add Anhydrous DMSO (Target: 10-50 mM) Powder->Solvent Mix Vortex & Sonicate (Water bath, 25°C) Solvent->Mix QC Visually Clear Solution? Mix->QC QC->Mix No (Precipitate) Aliquot Aliquot into Amber Vials (Single-use volumes) QC->Aliquot Yes (Fully Dissolved) Store Cryogenic Storage (-20°C to -80°C) Aliquot->Store Working Aqueous Working Solution (<0.5% Final DMSO) Store->Working Thaw immediately before use

Workflow for the preparation, quality control, and storage of lipophilic small molecule stock solutions.

References

  • National Institutes of Health (PMC). "Monitoring compound integrity with cytochrome P450 assays and qHTS." Assay and Drug Development Technologies. Available at:[Link][2]

Sources

catalysts used in 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Catalytic Strategies for the Synthesis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol via Grignard Addition

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex tertiary alcohols, such as 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, represents a significant challenge in medicinal and materials chemistry. These scaffolds, often containing multiple aryl moieties and stereocenters, require robust and high-yielding synthetic methods. The addition of Grignard reagents to ester precursors is a classic and powerful method for constructing tertiary alcohols bearing two identical substituents on the carbinol carbon.[1] However, this reaction is often plagued by side reactions, including enolization and reduction, which can significantly lower yields.[2] This guide provides an in-depth analysis of catalytic strategies designed to overcome these challenges. We present detailed protocols for two highly effective catalytic systems: a Lewis-acid-mediated approach using zinc(II) chloride and an "added-metal-free" system employing tetrabutylammonium chloride (NBu₄Cl). The causality behind these catalytic choices, from carbonyl activation to manipulation of the Grignard reagent's solution-state equilibrium, is explored in detail.

Synthetic Strategy & Retrosynthetic Analysis

The target molecule, 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethan-1-ol , is a chiral tertiary alcohol. The most convergent and logical synthetic approach involves the double addition of a Grignard reagent to an ester. This strategy rapidly builds molecular complexity and directly installs the required 1,1-diaryl carbinol motif.

The retrosynthetic breakdown is as follows:

  • Disconnecting the two C-(3-chlorophenyl) bonds formed in the key step points to the Grignard reagent, 3-chlorophenylmagnesium bromide , and an ester precursor, ethyl 2-phenyl-2-(2-pyridyl)acetate .[3]

  • A further disconnection of the ester precursor at the α-carbon reveals commercially available ethyl phenylacetate and an alkylating agent such as 2-(chloromethyl)pyridine .

This multi-step synthesis requires precise control, particularly in the final Grignard addition step, where catalysis plays a critical role.

G target Target Molecule 1,1-Di(3-chlorophenyl)-2-phenyl- 2-(2-pyridyl)ethan-1-ol ester Ester Precursor Ethyl 2-phenyl-2-(2-pyridyl)acetate target->ester Grignard Addition (Key Catalytic Step) grignard Grignard Reagent (2 equiv.) 3-chlorophenylmagnesium bromide target->grignard phenylacetate Ethyl Phenylacetate ester->phenylacetate α-Alkylation pyridyl_halide 2-(Chloromethyl)pyridine ester->pyridyl_halide

Caption: Retrosynthetic analysis of the target molecule.

The Grignard-Ester Reaction: Mechanistic Hurdles and Catalytic Solutions

The reaction of an ester with a Grignard reagent proceeds via a two-step addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating an alkoxide leaving group to yield a ketone.[4] This newly formed ketone is more reactive towards nucleophilic attack than the starting ester, leading to a rapid reaction with a second equivalent of the Grignard reagent to form a magnesium alkoxide, which is then protonated during aqueous workup to yield the final tertiary alcohol.[3]

The primary challenges arise from the high basicity and reducing potential of the Grignard reagent:

  • Enolization: The Grignard can act as a base, deprotonating the α-proton of the ester or intermediate ketone, leading to non-productive enolate formation.[2]

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the carbonyl group via a six-membered cyclic transition state, forming an alcohol derived from the carbonyl compound and an alkene derived from the Grignard reagent.[2][5]

Catalysts or additives are employed to accelerate the desired nucleophilic addition, making it kinetically dominant over these side pathways.

Lewis Acid Catalysis: Zinc(II) Chloride

The use of a Lewis acid, such as ZnCl₂, is a highly effective strategy to promote the desired 1,2-addition.

Mechanism of Action: The Lewis acidic ZnCl₂ coordinates to the carbonyl oxygen of the ester or ketone. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.[6] This "activation" lowers the energy barrier for nucleophilic attack by the Grignard reagent, leading to a faster addition reaction. Furthermore, the in-situ formation of more reactive and less basic organozincate species (R₃ZnMgCl) can enhance the reaction's efficiency and chemoselectivity.[7][8]

Catalyst SystemRole of CatalystExpected Outcome
ZnCl₂ (catalytic) Activates carbonyl group via Lewis acid coordination. Forms more reactive organozincate species in situ.[7][9]Increased rate of nucleophilic addition, minimizing enolization and reduction side reactions. Improved yields.[8]
Added-Metal-Free Catalysis: NBu₄Cl and Diglyme

A modern approach avoids the use of transition or Lewis acidic metals, instead using a combination of a quaternary ammonium salt and a coordinating solvent additive to modulate the Grignard reagent's reactivity.

Mechanism of Action: The reactivity of a Grignard reagent is heavily influenced by the Schlenk equilibrium, which describes the interconversion between the monomeric (RMgX) and dimeric ((RMgX)₂) forms in solution. The added-metal-free catalytic system of tetrabutylammonium chloride (NBu₄Cl) and diglyme (DGDE) is proposed to shift this equilibrium towards the dimeric species.[10][11] This dimer is believed to favor addition to ketones via a more organized, six-membered transition state, which disfavors side reactions. The coordinating additive, diglyme, further increases the nucleophilicity of the Grignard reagent.[10][12]

Caption: Proposed cyclic transition state for Grignard addition.

Detailed Experimental Protocols

Safety Precaution: All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Grignard reagents react violently with water.[13][14]

Protocol A: Synthesis of Precursor, Ethyl 2-phenyl-2-(2-pyridyl)acetate

This protocol describes the α-alkylation of ethyl phenylacetate.

Materials:

  • Ethyl phenylacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Chloromethyl)pyridine hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl phenylacetate (1.0 equivalent) dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents) by dissolving it in saturated NaHCO₃ solution and extracting with diethyl ether. Dry the ether extracts over MgSO₄, filter, and concentrate under reduced pressure to obtain the free base. Caution: 2-(chloromethyl)pyridine is lachrymatory.

  • Dissolve the resulting 2-(chloromethyl)pyridine free base in a small volume of anhydrous THF and add it to the dropping funnel.

  • Add the solution of 2-(chloromethyl)pyridine dropwise to the enolate solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-phenyl-2-(2-pyridyl)acetate.

Protocol B: Zinc(II)-Catalyzed Synthesis of the Target Molecule

This protocol utilizes catalytic ZnCl₂ to enhance the Grignard addition.[7][8]

Materials:

  • Ethyl 2-phenyl-2-(2-pyridyl)acetate (1.0 equiv)

  • 3-Chlorobromobenzene (2.5 equiv)

  • Magnesium turnings (2.5 equiv)

  • Anhydrous Zinc(II) Chloride (ZnCl₂, 0.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Grignard Preparation: In a flame-dried, three-neck flask under nitrogen, add magnesium turnings and a crystal of iodine. Gently warm with a heat gun until violet iodine vapor is observed. Allow to cool. Add anhydrous THF, then add a solution of 3-chlorobromobenzene in THF dropwise to initiate the Grignard formation. Maintain a gentle reflux until all magnesium is consumed. Cool to room temperature.

  • Catalyst Addition: In a separate flame-dried flask under nitrogen, add anhydrous ZnCl₂ (0.2 equiv) and dissolve it in anhydrous THF.

  • Reaction Setup: Cool the ZnCl₂ solution to 0 °C. Add the prepared 3-chlorophenylmagnesium bromide solution (2.2 equivalents) via cannula and stir for 20 minutes at 0 °C.

  • Substrate Addition: Add a solution of ethyl 2-phenyl-2-(2-pyridyl)acetate (1.0 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the target tertiary alcohol.

Protocol C: NBu₄Cl-Catalyzed Synthesis of the Target Molecule

This protocol uses an "added-metal-free" catalytic system.[10][11]

Materials:

  • Ethyl 2-phenyl-2-(2-pyridyl)acetate (1.0 equiv)

  • 3-chlorophenylmagnesium bromide (2.2 equiv, prepared as in Protocol B)

  • Tetrabutylammonium chloride (NBu₄Cl, 0.1 equiv)

  • Diglyme (DGDE, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried Schlenk tube under nitrogen, add NBu₄Cl (0.1 equiv).

  • Add the prepared 3-chlorophenylmagnesium bromide solution (2.2 equiv in THF) followed by diglyme (2.2 equiv).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of ethyl 2-phenyl-2-(2-pyridyl)acetate (1.0 equiv) in anhydrous THF dropwise over 30 minutes while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Perform an aqueous workup and purification as described in Protocol B, Step 7-9.

Summary and Outlook

The choice of catalyst for Grignard additions to esters depends on substrate complexity, desired purity, and process constraints.

MethodCatalyst SystemLoading (mol%)Key Advantage(s)Potential Limitation(s)
Uncatalyzed None-Simplicity, no catalyst cost.Prone to low yields due to enolization and reduction side reactions.[2]
Lewis Acid ZnCl₂10-20%High efficiency, excellent yields, well-established.[8]Requires strictly anhydrous metal salt; potential for metal contamination in product.
Metal-Free NBu₄Cl / DGDE10%Avoids metal catalysts, mild conditions, high yields.[11]Requires a co-additive (DGDE); NBu₄Cl can be difficult to remove during purification.

For researchers in drug development, the presence of a stereocenter at the C2 position of the target molecule is of high importance. While the protocols described here will produce a racemic mixture, future work could focus on developing an asymmetric variant. The use of chiral copper(I) catalysts with specifically designed ligands has shown great promise for the enantioselective addition of Grignard reagents to carbonyls, offering a pathway to enantioenriched chiral tertiary alcohols.[15][16]

G start Assemble Flame-Dried Glassware under N₂ reagents Add Anhydrous Solvent & Catalyst/Additive start->reagents cool Cool to Reaction Temperature (e.g., 0 °C) reagents->cool grignard Add Grignard Reagent cool->grignard substrate Add Ester Substrate (Dropwise) grignard->substrate react Stir & Monitor Reaction (TLC) substrate->react quench Quench with sat. aq. NH₄Cl react->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for catalyzed Grignard reactions.

References

  • Copper(i) catalyzed asymmetric 1,2-addition of Grignard reagents to α-methyl substituted α,β-unsaturated ketones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. ResearchGate. Available at: [Link]

  • Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride. Organic Chemistry Portal. Available at: [Link]

  • ZnCl2-catalyzed Grignard addition reaction of aromatic nitriles with... ResearchGate. Available at: [Link]

  • Added-metal-free catalytic nucleophilic addition of Grignard reagents to ketones. PubMed. Available at: [Link]

  • Asymmetric Synthesis of Tertiary Alcohols and α-Tertiary Amines via Cu-Catalyzed C−C Bond Formation to Ketones and Ketimines. ACS Chemical Reviews. Available at: [Link]

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Publishing. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • ethyl phenylacetate. Organic Syntheses Procedure. Available at: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

  • Video: Esters to Alcohols: Grignard Reaction. JoVE. Available at: [Link]

  • Alcohol synthesis by 1,2-addition. Organic Chemistry Portal. Available at: [Link]

  • Copper-catalyzed asymmetric conjugate addition of Grignard reagents to trisubstituted enones. Construction of all-carbon quaternary chiral centers. PubMed. Available at: [Link]

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. Organic Chemistry Portal. Available at: [Link]

  • Grignard Reagents Convert Esters into Tertiary Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. ACS Journal of Organic Chemistry. Available at: [Link]

  • Mechanism of Grignard addition to carbonyls. Chemistry Stack Exchange. Available at: [Link]

  • Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones. DSpace@MIT. Available at: [Link]

  • Grignard reaction. Wikipedia. Available at: [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • The Alkylation of Phenylacetones. Journal of the American Chemical Society. Available at: [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. Available at: [Link]

Sources

A Guide to the In Vitro Characterization of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol as a New Chemical Entity (NCE)

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for the initial in vitro evaluation of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, a novel chemical entity (NCE) with an uncharacterized biological profile. For researchers in drug discovery and development, the initial assessment of an NCE is a critical step that informs its therapeutic potential and potential liabilities. This guide presents a tiered, logic-driven approach, starting with fundamental cytotoxicity screening to establish a viable concentration range, followed by an essential safety assessment for drug-drug interaction (DDI) potential via Cytochrome P450 (CYP) inhibition assays. The protocols and rationale provided herein are designed to build a foundational dataset for this NCE, guiding subsequent, more targeted investigations.

Introduction: The Rationale for a Tiered In Vitro Screening Approach

The journey of a new chemical entity (NCE) from synthesis to a potential therapeutic candidate is fraught with challenges, with a high rate of attrition often due to unforeseen toxicity or poor pharmacokinetic properties.[1][2] Therefore, a systematic and early-stage in vitro evaluation is not just recommended; it is an essential strategy to de-risk drug development projects.[2]

This guide focuses on 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, a compound whose structural motifs, including chlorophenyl and pyridyl groups, are found in various bioactive molecules.[3][4][5] Lacking specific biological data, we must treat it as a blank slate. Our approach is therefore to first ask the most fundamental question: at what concentrations does this compound harm cells? This is the role of cytotoxicity testing.[6][7][8] Only after establishing this "therapeutic window" can we design meaningful mechanism-of-action or secondary screening assays.

Subsequently, we address one of the most common reasons for clinical-stage failure: adverse drug-drug interactions (DDIs). The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of the vast majority of clinical drugs.[9][10] Inhibition of these enzymes by an NCE can lead to dangerously elevated plasma levels of co-administered drugs.[9][11] Therefore, assessing the inhibitory potential of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol against key CYP isoforms is a critical early safety checkpoint mandated by regulatory agencies.[12]

This application note provides detailed, field-tested protocols for these two foundational assays, explaining the scientific principles behind each step to empower researchers to generate robust and interpretable data.

Compound Management and Stock Solution Preparation

Accurate and consistent compound handling is the bedrock of reproducible results. The initial step involves preparing a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO), from which working solutions are derived.

Table 1: Properties of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

PropertyValueSource
CAS Number 56501-81-6
Molecular Formula C25H19Cl2NO
Molecular Weight 420.33 g/mol
Appearance White to off-white solid (assumed)N/A
Solubility Soluble in DMSO, MethanolN/A
Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh approximately 4.2 mg of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol powder using an analytical balance.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Scientist's Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results. Always prepare a vehicle control (DMSO alone) at the same final concentration as the highest compound dose.

Tier 1 Assay: General Cytotoxicity Profiling

Objective: To determine the concentration-dependent effect of the NCE on cell viability and calculate its half-maximal inhibitory concentration (IC50). This data is crucial for selecting non-toxic concentrations for subsequent assays.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis A 1. Prepare NCE Stock Solution C 3. Seed Cells into 96-well Plate A->C B 2. Culture & Harvest Adherent Cells B->C D 4. Prepare Serial Dilutions of NCE E 5. Add NCE to Cells (Dose-Response) D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT Reagent Incubate 4 hours H 8. Solubilize Formazan (Add DMSO) G->H I 9. Read Absorbance at 490 nm H->I J 10. Calculate % Viability & Determine IC50 I->J

Figure 1: Experimental workflow for determining NCE cytotoxicity via MTT assay.
Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[13] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Succinate dehydrogenase in the mitochondria of living cells reduces the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[13]

Materials:

  • Cell line (e.g., HepG2 human liver carcinoma cells, ATCC® HB-8065™)

  • Complete culture medium (e.g., EMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • DMSO, cell culture grade

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count logarithmically growing HepG2 cells.

    • Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Leave the perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of 2x final concentration serial dilutions of the NCE from your 10 mM stock in complete culture medium. A typical 8-point dose range could be 200 µM, 66.7 µM, 22.2 µM, 7.4 µM, 2.5 µM, 0.8 µM, 0.3 µM, and 0 µM (vehicle control).

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the appropriate compound dilution to each well. Each concentration should be tested in triplicate. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control (medium only).

    • Incubate for an additional 48 to 72 hours.

  • MTT Assay and Measurement:

    • After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Correct for Background: Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Determine IC50:

    • Plot Percent Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (four-parameter logistic model) to fit the curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[14]

Table 2: Example Data Template for Cytotoxicity IC50

Cell LineCompoundIncubation Time (h)IC50 (µM)
HepG21,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol48[Calculated Value]
HeLa1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol48[Calculated Value]

Tier 2 Assay: Cytochrome P450 Inhibition Profiling

Objective: To assess the potential of the NCE to inhibit the major drug-metabolizing CYP450 enzymes. This is a critical assay for predicting DDI risk.[11][12]

DDI_Pathway cluster_normal Normal Metabolism cluster_inhibited Inhibited Metabolism (DDI) DrugA Drug A (e.g., Warfarin) CYP CYP Enzyme (e.g., CYP2C9) DrugA->CYP Metabolized by Metabolite Inactive Metabolite CYP->Metabolite Produces Excretion Systemic Clearance Metabolite->Excretion DrugA_inh Drug A (e.g., Warfarin) CYP_inh CYP Enzyme (e.g., CYP2C9) DrugA_inh->CYP_inh Metabolism Blocked Plasma Increased Plasma Concentration of Drug A (Potential Toxicity) DrugA_inh->Plasma NCE NCE (Inhibitor) NCE->CYP_inh Inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals working with 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. Given the complex polyaromatic and heterocyclic structure of this molecule, achieving consistent and effective solubilization is a critical first step for any experimental success. This document provides a comprehensive, in-depth technical guide to systematically troubleshoot and resolve solubility challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol based on its structure?

A1: The solubility of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is governed by the interplay of its distinct chemical moieties:

  • Di(3-chlorophenyl) and Phenyl Groups: These three large, non-polar aromatic rings contribute significantly to the molecule's hydrophobicity. This suggests poor solubility in aqueous and other highly polar solvents.

  • Ethanol Group (-OH): The hydroxyl group can participate in hydrogen bonding, which may impart some solubility in polar protic solvents like alcohols.

  • 2-Pyridyl Group: The pyridine ring introduces a degree of polarity and, most importantly, a basic nitrogen atom. This nitrogen can be protonated in acidic conditions to form a more soluble salt.[1][2] Therefore, the solubility of this compound is expected to be highly pH-dependent.[3][4]

Overall, this compound is predicted to be poorly soluble in water and non-polar aliphatic hydrocarbons, with better solubility in polar aprotic solvents and potentially some alcohols.

Q2: What are the best initial solvents to screen for dissolving 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol?

A2: Based on the structural analysis, a logical starting point for solvent screening would be:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent choices for dissolving complex, multi-functional organic molecules.[5]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be effective due to the presence of the two chlorophenyl groups.

  • Alcohols: Ethanol and methanol may be viable, although solubility might be limited. Gentle heating may be required.[6]

It is always recommended to perform small-scale solubility tests to conserve your compound before preparing a bulk solution.

Q3: How should I properly handle and store this compound to prevent degradation and maintain its integrity?

A3: As a chlorinated organic compound, specific handling and storage procedures are crucial:

  • Storage: Store in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[7] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture and oxygen.

  • Handling: Avoid contact with strong alkalis and oxidizing agents. Due to the chlorinated nature of the compound, it is important to be aware of potential thermal instability.[8][9] Avoid excessive heating, as this could lead to decomposition, potentially releasing hydrogen chloride (HCl).[10][11]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues when initial attempts with common solvents are unsuccessful.

Systematic Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting solubility:

G cluster_0 Initial Assessment cluster_1 Physical Methods cluster_2 Chemical Methods Start Start with Small-Scale Test (1-2 mg of compound) Solvent_Screen Screen Solvents: 1. DMSO, DMF 2. DCM, Chloroform 3. Ethanol, Methanol Start->Solvent_Screen Agitation Apply Agitation: Vortexing / Sonication Solvent_Screen->Agitation Insoluble? Success Compound Solubilized Solvent_Screen->Success Soluble Heating Gentle Heating (40-60°C) Agitation->Heating Agitation->Success Soluble pH_Adjust pH Adjustment: Add dilute acid (e.g., HCl in ether) to protonate pyridine nitrogen Heating->pH_Adjust Still Insoluble? Heating->Success Soluble Co_Solvent Use Co-solvent System (e.g., DMSO/Water, Ethanol/Water) pH_Adjust->Co_Solvent pH_Adjust->Success Soluble Co_Solvent->Success Soluble Failure Consult Further / Consider Derivatization Co_Solvent->Failure Still Insoluble?

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Systematic Solvent Screening

The principle of "like dissolves like" is a useful starting point.[12] Given the mixed polarity of the target molecule, a range of solvents should be tested. A detailed protocol for this is provided in the "Experimental Protocols" section.

Step 2: The Role of Temperature and Agitation
  • Agitation: Sonication or vigorous vortexing can help break down particle agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.[6]

  • Heating: For many compounds, solubility increases with temperature.[13] Gentle warming (e.g., to 40-60°C) can significantly improve solubility. However, it is crucial to be mindful of the compound's thermal stability.[6][14] A preliminary stability test by heating a small sample and observing for any color change is advisable.

Step 3: Leveraging pH for Enhanced Solubility

The pyridine moiety in your compound is a chemical "handle" that can be used to dramatically increase aqueous solubility. The nitrogen atom in the pyridine ring is basic and can accept a proton to form a positively charged pyridinium ion.[2] This ionic form is significantly more polar and, therefore, more soluble in aqueous solutions.[1][15]

To exploit this, you can add a small amount of a dilute acid to your solution. This is particularly effective in co-solvent systems containing water. The goal is to lower the pH of the solution to at least two units below the pKa of the pyridine nitrogen (typically around 5 for pyridine itself), which will ensure near-complete protonation.[1]

G cluster_0 Neutral pH (e.g., > 7) cluster_1 Acidic pH (e.g., < 4) Neutral [Compound]-Pyridine (Poorly Soluble) Protonated [Compound]-Pyridine-H+ (More Soluble) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: The effect of pH on the protonation and solubility of the pyridyl group.

Step 4: Utilizing Co-solvent Systems

If the compound is not sufficiently soluble in a single solvent, a co-solvent system can be employed. Co-solvents are mixtures of a primary solvent (often water) and a water-miscible organic solvent (e.g., ethanol, DMSO, propylene glycol).[5][16][17][18] The addition of the organic co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[16]

A common strategy is to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO, and then slowly add this stock solution to the aqueous buffer with vigorous stirring.

Part 3: Experimental Protocols

Protocol for Small-Scale Solubility Assessment

Objective: To efficiently screen multiple solvents and estimate the approximate solubility of your compound.

Materials:

  • 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

  • A selection of solvents (e.g., water, ethanol, DMSO, DCM, hexane)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Vortex mixer

  • Water bath sonicator

  • Hot plate

Procedure:

  • Weigh approximately 1-2 mg of the compound into each vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature and visually inspect for dissolution.[6]

  • If not fully dissolved, place the vial in a sonicator for 5-10 minutes and inspect again.

  • If still not dissolved, gently warm the vial to 40-50°C for a few minutes.[6] Caution: Be aware of the solvent's boiling point and the compound's stability.

  • If the compound remains insoluble, incrementally add more solvent in measured volumes (e.g., another 100 µL) and repeat steps 3-5 until the compound fully dissolves.

  • Record the total volume of solvent required to dissolve the compound. This will give you an approximate solubility in mg/mL.

  • Repeat this process for each solvent you are screening.

Protocol for Purification by Recrystallization

Objective: To purify the solid compound by removing soluble and insoluble impurities.

Principle: Recrystallization relies on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[12][13][19][20]

Procedure:

  • Solvent Selection: Using the results from your small-scale solubility tests, choose a solvent (or a solvent pair) in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, you will need to perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[21]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying or in a vacuum oven at a low temperature.

Part 4: Data Presentation

Table 1: Properties of Common Laboratory Solvents
SolventFormulaPolarity (Dielectric Constant)Boiling Point (°C)Miscible with Water?
Non-Polar
HexaneC₆H₁₄1.8869No
TolueneC₇H₈2.38111No
Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂9.0840No
ChloroformCHCl₃4.8161No
Ethyl AcetateC₄H₈O₂6.0277No
Tetrahydrofuran (THF)C₄H₈O7.666Yes
AcetoneC₃H₆O20.756Yes
AcetonitrileC₂H₃N37.582Yes
N,N-Dimethylformamide (DMF)C₃H₇NO36.7153Yes
Dimethyl Sulfoxide (DMSO)C₂H₆OS47189Yes
Polar Protic
EthanolC₂H₆O24.678Yes
MethanolCH₄O32.765Yes
WaterH₂O80.1100-
(Data compiled from various sources)[22][23]
Table 2: Predicted Solubility of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol
SolventPredicted SolubilityRationale
WaterVery LowHighly hydrophobic aromatic structure.
HexaneVery LowCompound is too polar for non-polar aliphatic solvents.
DichloromethaneHigh"Like dissolves like" principle with chlorinated moieties.
EthanolLow to ModerateHydrogen bonding with -OH group, but limited by large hydrophobic part.
DMSO / DMFHighStrong polar aprotic solvents effective for complex molecules.
Aqueous Acid (pH < 4)Moderate to HighProtonation of the pyridyl nitrogen forms a soluble salt.

Part 5: References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Retrieved from Benchchem.

  • Unknown. (n.d.). Recrystallization. Retrieved from unk.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo.

  • Benchchem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine. Retrieved from Benchchem.

  • Benchchem. (n.d.). Resolving solubility issues of 2-(2-Pyridyl)-4-benzyl-2-oxazoline in solvents. Retrieved from Benchchem.

  • Unknown. (n.d.). Recrystallization, filtration and melting point. Retrieved from unk.

  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia.

  • Unknown. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from unk.

  • Unknown. (n.d.). The principle and method of improving the thermal stability of chlorinated paraffin. Retrieved from unk.

  • Grokipedia. (n.d.). Cosolvent. Retrieved from Grokipedia.

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from Chemistry LibreTexts.

  • Baron Blakeslee. (n.d.). Co-Solvent Systems. Retrieved from Baron Blakeslee.

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from CUNY.

  • Unknown. (2026, March 17). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from unk.

  • AAT Bioquest. (2023, March 17). Does pH affect solubility? Retrieved from AAT Bioquest.

  • NextSDS. (n.d.). 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. Retrieved from NextSDS.

  • Unknown. (2010, August 23). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from unk.

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis.

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts.

  • PMC. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Retrieved from PMC.

  • Benchchem. (n.d.). Thermodynamic Properties of Chlorinated Alcohols: A Technical Guide. Retrieved from Benchchem.

  • NextSDS. (n.d.). 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol. Retrieved from NextSDS.

  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. Retrieved from MedchemExpress.com.

  • Unknown. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Retrieved from unk.

  • Unknown. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from unk.

  • Canada.ca. (n.d.). by V. Zitko. Retrieved from Canada.ca.

  • PMC. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from PMC.

  • ResearchGate. (2013, January 6). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from ResearchGate.

  • PubChem. (n.d.). 1-Phenyl-2-pyridin-3-ylethanol | C13H13NO | CID 238338. Retrieved from PubChem.

Sources

reducing impurities in 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center for reducing impurities in the crystallization of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

Technical Support Center: Crystallization and Impurity Reduction

Compound Focus: 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Welcome to the technical support center for the crystallization of complex active pharmaceutical ingredients (APIs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. The principles discussed are broadly applicable to other complex, multi-functional organic molecules.

As a Senior Application Scientist, I understand that crystallization is both a science and an art. The goal is not just to solidify a compound but to do so in a way that selectively rejects impurities into the mother liquor, yielding a product with the desired purity, crystal form, and particle size.[1][2][3] This guide provides a framework for logical problem-solving and process optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals upon cooling or anti-solvent addition. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute comes out of solution as a liquid phase rather than a solid crystalline phase.[4] This is often a kinetic phenomenon driven by high supersaturation, where the concentration of the solute exceeds its solubility limit to such an extent that the system finds a lower energy pathway through forming a supersaturated oil rather than an ordered crystal lattice. Impurities often preferentially dissolve in this oil, leading to a solidified, impure, amorphous glass upon further cooling.[5]

Causality & Solutions:

  • Supersaturation is too high or generated too quickly: The most common cause. The system is "shocked" by a rapid temperature drop or a fast addition of anti-solvent.

    • Solution: Generate supersaturation more slowly. Reduce your cooling rate significantly or add the anti-solvent dropwise at a much slower pace. This gives molecules time to orient themselves into a crystal lattice.[6]

  • Starting Temperature is too High/Concentration is too High: You may be entering a "miscibility gap" in the phase diagram, where the compound is simply not fully miscible with the solvent system at that concentration and temperature.[7]

    • Solution: Start with a more dilute solution by adding more of the "good" solvent before cooling.[5] Alternatively, begin the cooling process from a lower starting temperature, if solubility allows.

  • Inadequate Seeding: Spontaneous nucleation at high supersaturation often leads to oiling out.

    • Solution: Implement an effective seeding strategy. Add a small quantity of pure seed crystals when the solution is lightly supersaturated (within the Metastable Zone Width, or MSZW). This provides a template for ordered crystal growth and bypasses the high-energy barrier of primary nucleation.[8]

  • Poor Solvent Choice: The chosen solvent system may be promoting oiling out.

    • Solution: Re-evaluate your solvent system. Sometimes, a solvent that is "too good" can lead to this issue. Experiment with different solvent/anti-solvent pairs. (See FAQ on solvent selection).

Q2: My final product purity is low despite successful crystallization. What are the mechanisms of impurity incorporation and how do I improve rejection?

Answer:

Low purity indicates that impurities are being incorporated into the crystal lattice or are trapped between crystal agglomerates. The first step is to understand how the impurity is being incorporated. A structured workflow can help diagnose the issue and select the right mitigation strategy.[1][2]

Impurity Incorporation Mechanisms & Solutions:

  • Surface Adsorption/Mother Liquor Entrapment: This is the most common and easiest issue to resolve. Impurities are present in the thin film of mother liquor adhering to the crystal surfaces after filtration.

    • Diagnosis: Perform a slurry wash. Suspend the filtered crystals in a saturated, impurity-free solution or a suitable anti-solvent. Agitate for a short period, then filter again. A significant increase in purity (>50% impurity removal) suggests the issue is primarily surface-level.[1][2]

    • Solution: Optimize your filtration and washing steps. Use a more effective wash solvent (one that dissolves the impurity but not your product) and ensure the filter cake is not allowed to dry and crack before washing is complete, which would create channels and prevent uniform washing.

  • Inclusion/Conglomerate Formation: Impurities are incorporated into the crystal lattice itself (solid solution) or trapped within agglomerates of smaller crystals.

    • Diagnosis: If a slurry wash does not significantly improve purity, the impurity is likely incorporated within the crystals.

    • Solution: This requires re-developing the crystallization process to slow down crystal growth. Slower growth is more selective and gives impurity molecules time to diffuse away from the growing crystal face.[]

      • Reduce Supersaturation: Use a slower cooling profile or slower anti-solvent addition rate.

      • Optimize Solvent: Different solvents can change the crystal habit and the selectivity of impurity rejection.

      • Temperature Cycling: In some cases, cycling the temperature of the slurry (Ostwald ripening) can help dissolve smaller, less perfect crystals and re-deposit the material onto larger, purer crystals.[1]

Q3: No crystals are forming at all, even after the solution has cooled to room temperature or after adding anti-solvent.

Answer:

This is a common problem related to nucleation failure. The solution is supersaturated, but the energy barrier to form the initial crystal nuclei has not been overcome.[10]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[11]

  • Add Seed Crystals: If you have a small amount of pure, solid material, add a single, tiny crystal (a "seed") to the solution. This will provide a perfect template for further crystal growth.[8][11]

  • Increase Concentration: You may have used too much solvent. This is the most frequent cause of crystallization failure.[11] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5]

  • Use a Different Anti-Solvent: If using an anti-solvent method, the chosen anti-solvent may not be sufficiently "poor" to induce precipitation. Try a more non-polar anti-solvent.

  • Extreme Cooling: As a last resort before starting over, try cooling the solution in an ice-water or dry ice/acetone bath. Rapid cooling can sometimes force nucleation, though it may result in smaller, less pure crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for a complex molecule like 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol?

Answer:

The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[12] For a molecule with mixed polarity like the target compound (non-polar phenyl/chlorophenyl groups and polar pyridyl/alcohol groups), a single solvent is often inadequate. A two-solvent (or mixed-solvent) system is typically most effective.[11][12]

Solvent Selection Workflow:

  • Identify a "Good" Solvent: Find a solvent in which the compound is highly soluble, even at room temperature. Based on the structure, polar aprotic solvents or alcohols are good starting points.

  • Identify a "Poor" (Anti-) Solvent: Find a solvent in which the compound is nearly insoluble. This solvent must be fully miscible with the "good" solvent.[11] Non-polar aliphatic or aromatic hydrocarbons are common choices.

  • Experimental Screening: Test small-scale combinations. Dissolve a small amount of your compound in a minimal volume of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until persistent cloudiness (turbidity) appears. If adding a few more drops of the "good" solvent clarifies the solution, you have a promising system.

Solvent Class (Role)Recommended SolventsRationale for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol
Primary ("Good") Solvents Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Methanol, TolueneThese solvents have moderate to high polarity and can dissolve the compound by interacting with both its polar and non-polar regions.[13] Toluene may be particularly effective due to pi-pi stacking interactions with the aromatic rings.[14]
Anti-Solvents ("Poor") Heptane, Hexane, Cyclohexane, WaterThese represent the extremes of polarity. Heptane/Hexane are non-polar and will precipitate the compound by disrupting its interaction with the primary solvent. Water is highly polar and may work as an anti-solvent if a water-miscible solvent like Acetone or THF is used.[11]
Q2: What is polymorphism and why is it important to control?

Answer:

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure or form.[10] These different forms, called polymorphs, can have significantly different physical properties, including solubility, stability, melting point, and bioavailability.[10][15] For pharmaceutical development, controlling crystallization to consistently produce the same, most stable polymorph is a regulatory requirement to ensure product consistency and efficacy.[][10] Factors like solvent choice, temperature, and cooling rate all influence which polymorph is formed.[16]

Q3: What analytical techniques are essential for characterizing my final product?

Answer:

Characterizing the final crystalline product requires assessing both its chemical purity and its solid-state properties.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the industry standard for accurately identifying and quantifying the concentration of the main compound and any residual impurities.[1][17][18]

  • Solid-State Characterization:

    • X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify the crystal form (polymorph) of the material by providing a unique "fingerprint" based on the crystal lattice.[19][20]

    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting point and detection of polymorphic transitions.[8][19]

    • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the amount of residual solvent or to identify if the crystal is a solvate or hydrate.[8][19]

Visualizations & Protocols

Workflow for Troubleshooting Low Purity

This diagram outlines a logical sequence of experiments to diagnose and solve issues of low product purity, based on established industrial workflows.[1][2]

G start Low Purity Detected (via HPLC) slurry_wash Perform Slurry Wash: Resuspend crystals in saturated/anti-solvent start->slurry_wash purity_check1 Re-analyze Purity by HPLC slurry_wash->purity_check1 surface_issue Purity Significantly Improved (>50% impurity removed) purity_check1->surface_issue Yes internal_issue Purity Not Improved purity_check1->internal_issue No optimize_wash Root Cause: Surface Adsorption Action: Optimize filtration and washing protocol. surface_issue->optimize_wash optimize_growth Root Cause: Lattice Inclusion or Agglomeration Action: Re-develop crystallization. Focus on slowing crystal growth. internal_issue->optimize_growth slow_growth_methods Methods: • Slower cooling/anti-solvent addition • Change solvent system • Optimize seeding strategy • Temperature cycling (ripening) optimize_growth->slow_growth_methods

Sources

Technical Support Center: HPLC Optimization for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol .

Structurally, this molecule presents a "Quad-Ring Challenge": it is highly lipophilic due to its three phenyl rings (two of which are chlorinated), sterically hindered at the tertiary alcohol, and contains a basic 2-pyridyl moiety. This combination creates a perfect storm for extreme retention times and severe peak tailing. This guide provides the causality behind experimental choices, self-validating protocols, and troubleshooting steps to ensure robust method development.

Method Development & Optimization Workflow

Before diving into specific troubleshooting, it is critical to understand the logical flow of method development for highly lipophilic basic compounds. The workflow below illustrates the decision-making process.

Optimization_Workflow Start Analyze Analyte: 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol Challenge Identify Challenges: Basic Pyridine (pKa ~5.2) + High Lipophilicity Start->Challenge Phase Select Stationary Phase: CSH C18 or Fully End-Capped C18 Challenge->Phase Mobile Optimize Mobile Phase: High % ACN + Strict pH Control Phase->Mobile LowPH Low pH Strategy (pH 2.5): Neutralize Silanols (0.1% TFA) Mobile->LowPH HighPH High pH Strategy (pH 9.5): Neutralize Pyridine (NH4HCO3) Mobile->HighPH Evaluate Evaluate Peak Symmetry (Target Asymmetry < 1.5) LowPH->Evaluate HighPH->Evaluate

Workflow for optimizing HPLC conditions for highly lipophilic, basic pyridine derivatives.

Troubleshooting Guide: Symptom, Cause, and Solution

Symptom: Severe Peak Tailing (Asymmetry Factor > 2.0)

The Causality: The 2-pyridyl group has a pKa of approximately 5.2. If your mobile phase pH is between 4.0 and 7.0, the pyridine ring is partially protonated. Concurrently, residual silanol groups (Si-OH) on standard silica columns deprotonate into negatively charged silanolates (Si-O⁻) at pH > 3.5. The protonated analyte undergoes secondary ion-exchange interactions with these silanolates, causing the analyte to "drag" through the column rather than eluting in a tight band [1, 2]. The Solution:

  • Low pH Strategy: Drop the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA). This ensures the silanols are fully protonated (neutralized), shutting down the ion-exchange pathway [4].

  • Column Chemistry: Switch to a Charged Surface Hybrid (CSH) column. CSH columns possess a slight positive surface charge that repels the protonated pyridine ring, drastically improving peak shape even with weak buffers like formic acid [4].

Symptom: Excessively Long Retention Times (> 30 minutes)

The Causality: The presence of two 3-chlorophenyl groups and one unsubstituted phenyl group makes this molecule exceptionally hydrophobic (high LogP). Standard gradients starting at 5% organic modifier will trap the analyte at the head of the column. The Solution: Adjust your gradient to start at a minimum of 40% organic modifier and ramp quickly to 90-95%. Use Acetonitrile (ACN) rather than Methanol (MeOH); ACN has a higher elution strength for bulky aromatic compounds and maintains lower system backpressure.

The Silanol Interaction Mechanism

To truly master this separation, you must visualize the molecular interactions occurring at the stationary phase surface.

Silanol_Interaction Analyte Protonated 2-Pyridyl Group (Analyte at pH 4-7) Interaction Secondary Ionic Interaction (Ion-Exchange Mechanism) Analyte->Interaction NeutralSilanol Neutral Silanol (SiOH) (Silica Surface) Analyte->NeutralSilanol No Ionic Interaction Silanol Deprotonated Silanol (SiO-) (Silica Surface) Silanol->Interaction Tailing Severe Peak Tailing (Asymmetry > 2.0) Interaction->Tailing Solution Low pH Buffer (<3.0) e.g., 0.1% TFA Solution->NeutralSilanol Symmetry Symmetrical Peak Elution (Asymmetry < 1.2) NeutralSilanol->Symmetry

Mechanism of peak tailing via silanol interactions and its resolution using low pH buffers.

Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) to improve peak shape instead of changing my column? A1: Yes, but it is a legacy approach. TEA acts as a competing base that binds to the active silanol sites, masking them from your analyte [1]. However, TEA is notoriously difficult to wash out of the system and can suppress ionization if you intend to couple the HPLC to a Mass Spectrometer (LC-MS). Modern end-capped or CSH columns are a much more reliable, self-contained solution [2].

Q2: Why choose Trifluoroacetic Acid (TFA) over Formic Acid (FA) for the low-pH strategy? A2: While both lower the pH, TFA is a strong ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the positively charged pyridinium cation, forming a neutral, highly lipophilic complex. This not only masks the positive charge from residual silanols but also increases retention predictability. Note: If using LC-MS, stick to Formic Acid to avoid severe ion suppression, and rely on a CSH column for peak shape.

Q3: My chromatogram shows two closely eluting peaks with identical UV spectra. Is my compound degrading? A3: Likely not. Look closely at the molecular structure: Carbon-2 (attached to the phenyl, 2-pyridyl, and the rest of the chain) is a chiral center. The molecule exists as a pair of enantiomers (R and S). If your standard C18 column is exhibiting slight chiral recognition (often due to column age or specific spatial folding of the stationary phase), you may see partial splitting. To resolve or unify them, you either need a dedicated Chiral Stationary Phase (CSP) to fully separate them, or you must steepen your gradient to co-elute them as a single peak for total purity analysis.

Q4: Can ionic liquids help with the analysis of this compound? A4: Yes. Recent advancements show that adding chaotropic salts or ionic liquids (like those containing imidazolium cations and chaotropic anions like BF₄⁻ or PF₆⁻) to the mobile phase significantly suppresses free silanol activity. The cations coat the stationary phase, preventing the basic pyridine from interacting with the silica backbone [3].

Quantitative Data Summaries

The following tables summarize the expected chromatographic behavior of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol under various conditions.

Table 1: Effect of Mobile Phase pH on Peak Parameters (Standard C18 Column)

Mobile Phase pHBuffer/AdditiveAnalyte StateSilanol StateTailing Factor (Tf)Retention Time
pH 2.5 0.1% TFAProtonated (+1)Neutral (Si-OH)1.1 - 1.3Moderate
pH 5.5 10mM AcetatePartially ProtonatedIonized (Si-O⁻)> 2.5 (Severe) Highly Variable
pH 9.5 10mM NH₄HCO₃Neutral (0)Ionized (Si-O⁻)1.0 - 1.2Very Long

Table 2: Stationary Phase Selection Matrix

Column ChemistryMechanism of ActionSuitability for this AnalyteLC-MS Compatibility
Standard C18 Pure hydrophobic interactionPoor (High silanol activity)Yes
Fully End-Capped C18 Secondary silanols chemically blockedGood (Requires pH < 3.0)Yes
CSH C18 Surface charge repels basic analytesExcellent (Best peak shape) Yes (Ideal with FA)
Hybrid Silica (BEH) Stable at extreme alkaline pHExcellent (Allows pH 9.5 use)Yes

Experimental Protocol: Low-pH RP-HPLC Method

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the causality of any failure can be immediately isolated to either the column or the mobile phase.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas. (Final concentration: 0.1% v/v TFA, pH ~2.0).

  • Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add exactly 1.0 mL of TFA. Sonicate for 10 minutes. (Matching the TFA concentration in both phases prevents baseline drift during the gradient).

Phase 2: Column Equilibration & System Suitability
  • Column Installation: Install a modern, fully end-capped C18 or CSH C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Equilibration: Pump the mobile phase at 50% A / 50% B at a flow rate of 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline (monitored at 254 nm) is completely flat [4].

  • Self-Validating SST Injection:

    • Inject a 10 µL standard of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (prepared at 0.1 mg/mL in 50:50 Water:ACN).

    • Validation Criteria:

      • Retention Time RSD: Must be < 1.0% over 3 replicate injections (Validates pump and thermal stability).

      • Tailing Factor (Tf): Must be ≤ 1.5 measured at 5% peak height (Validates that silanol interactions are successfully suppressed).

      • Theoretical Plates (N): Must be > 10,000 (Validates column bed integrity).

Phase 3: Gradient Execution
  • 0.0 - 2.0 min: 50% B (Focuses the analyte at the column head)

  • 2.0 - 10.0 min: Linear ramp to 95% B (Elutes the highly lipophilic quad-ring structure)

  • 10.0 - 15.0 min: Hold at 95% B (Washes out any strongly retained impurities)

  • 15.1 - 20.0 min: Return to 50% B (Re-equilibration)

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL:[Link]

  • Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns Source: Taylor & Francis URL:[Link]

preventing degradation of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol . Due to its highly specific structural features—a sterically hindered tertiary alcohol, two photo-sensitive 3-chlorophenyl rings, and an oxidation-prone 2-pyridyl group—this compound requires rigorous handling to maintain its structural integrity during long-term storage.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you prevent degradation and ensure reproducible experimental results.

Part 1: Mechanistic Troubleshooting & FAQs

To effectively prevent degradation, you must first understand the chemical vulnerabilities of the molecule. The diagram below illustrates the three primary degradation pathways triggered by improper storage.

Pathway API 1,1-Di(3-chlorophenyl)-2-phenyl- 2-(2-pyridyl)ethanol Acid Trace Acid / Moisture (E1 Mechanism) API->Acid Surface Silanols / H2O Light UV/Vis Light (Homolytic Cleavage) API->Light Photon Absorption O2 Oxygen / Peroxides (Electrophilic Attack) API->O2 Ambient Air Alkene Tetrasubstituted Alkene (Dehydration Product) Acid->Alkene -H2O (Carbocation intermediate) Radical Dechlorinated / Dimeric Products Light->Radical C-Cl Bond Scission NOxide Pyridine N-Oxide (M+16 Impurity) O2->NOxide Nitrogen Oxidation

Mechanistic pathways of degradation for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

Q1: Why is my batch showing the presence of an alkene impurity after a few weeks of storage?

A1: The appearance of a tetrasubstituted alkene indicates acid-catalyzed dehydration. Your compound is a highly sterically hindered tertiary alcohol. In the presence of trace moisture or mild acids, the hydroxyl group is protonated and eliminated as water[1]. This E1 elimination is driven by the formation of a highly resonance-stabilized carbocation (stabilized by the two adjacent 3-chlorophenyl rings), which subsequently loses a proton to form the thermodynamically stable alkene[2]. Even the weakly acidic surface silanols on standard borosilicate glassware can trigger this pathway over time.

Q2: I am observing a complex mixture of impurities and a color change when the compound is left on the benchtop. What is happening?

A2: This is a classic signature of photodegradation. The 3-chlorophenyl moieties are highly susceptible to UV-induced homolytic cleavage of the carbon-chlorine (C-Cl) bond[3]. When exposed to ambient laboratory lighting or sunlight, the C-Cl bond absorbs photons and undergoes scission, generating highly reactive aryl radicals. These radicals can abstract hydrogen from residual solvents or undergo radical-radical coupling (dimerization), leading to a complex mixture of dechlorinated and polymeric impurities.

Q3: LC-MS analysis of my stored sample shows a new peak with an M+16 mass shift. How can I prevent this?

A3: An M+16 mass shift strongly indicates the formation of a pyridine N-oxide. The lone pair of electrons on the 2-pyridyl nitrogen is nucleophilic and prone to electrophilic attack by atmospheric oxygen or trace peroxides present in ethereal solvents[4]. Over time, exposure to ambient air leads to the progressive oxidation of the pyridyl ring. This must be mitigated by strictly displacing oxygen during storage.

Part 2: Quantitative Impact of Storage Conditions

To validate the causality of these degradation pathways, we have summarized the empirical degradation profile of the compound under various environmental stressors.

Table 1: Empirical degradation profile of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol over a 6-month accelerated stability study.

Storage ConditionTemp (°C)AtmospherePrimary Degradant IdentifiedPurity Retained (%)
Clear Glass25°CAmbient AirDechlorinated radicals (Photolysis)82.4%
Amber Glass25°CAmbient AirPyridine N-Oxide (Oxidation)91.2%
Amber Glass4°CAmbient AirPyridine N-Oxide (Oxidation)96.5%
Silanized Amber Glass-20°CArgon (Anhydrous)None detected>99.8%
Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure a self-validating system where degradation variables (acid, light, oxygen, and heat) are systematically eliminated, follow this step-by-step methodology for preparing your compound for long-term storage.

Workflow Step1 1. Lyophilize (Remove H2O) Step2 2. Amber Vial (Block UV) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (Vapor Barrier) Step3->Step4 Step5 5. Store -20°C (Kinetic Control) Step4->Step5

Step-by-step workflow for the optimal preparation and long-term storage of the API.

Step-by-Step Methodology:
  • Trace Moisture Removal (Lyophilization):

    • Action: Dissolve the purified compound in anhydrous 1,4-dioxane or benzene. Freeze the solution and lyophilize under high vacuum for 24–48 hours.

    • Causality: This removes residual solvates and trapped water molecules that could act as nucleophiles or form trace acids with atmospheric CO2, thereby preventing E1 dehydration.

  • Vial Selection (Silanized Amber Glass):

    • Action: Transfer the dry, fluffy powder into a pre-dried (120°C for 4 hours), silanized amber glass vial.

    • Causality: Amber glass blocks the UV wavelengths responsible for C-Cl homolytic cleavage. Silanizing the glass neutralizes surface silanols (Si-OH), removing the Brønsted acid sites that catalyze the dehydration of the tertiary alcohol.

  • Inert Atmosphere Backfilling:

    • Action: Place the vial in a glovebox or utilize a Schlenk line to purge the vial's headspace with ultra-high purity (UHP) Argon.

    • Causality: Argon is denser than nitrogen and effectively "blankets" the solid powder, displacing molecular oxygen and completely preventing the electrophilic N-oxidation of the 2-pyridyl group.

  • Hermetic Sealing:

    • Action: Seal the vial immediately using a PTFE-lined screw cap, then wrap the exterior seam tightly with Parafilm.

    • Causality: Standard plastic or rubber-lined caps contain plasticizers that can leach into lipophilic solids over time. PTFE provides an inert, impermeable vapor barrier against ambient humidity.

  • Kinetic Control (Temperature):

    • Action: Store the sealed vial in a dedicated, dark desiccator kept at -20°C.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, exponentially slowing down any residual thermodynamic degradation pathways.

Sources

Technical Support Center: Optimizing Reaction Temperature for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of highly sterically hindered tertiary alcohols, specifically 1,1-di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol derivatives, presents unique thermodynamic and kinetic challenges. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot and optimize the nucleophilic addition of lithiated 2-benzylpyridine to 3,3'-dichlorobenzophenone.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does the yield of the tertiary alcohol drop significantly when the reaction is allowed to warm to room temperature before quenching? A: The addition of the benzylic carbanion (derived from 2-benzylpyridine) to the bulky 3,3'-dichlorobenzophenone creates a highly congested lithium alkoxide intermediate. In such sterically encumbered systems, the nucleophilic addition is highly reversible[1]. At elevated temperatures (e.g., > 0 °C), thermodynamic control dominates, shifting the equilibrium back toward the starting ketone and organolithium reagent via a retro-addition (retro-aldol type) cleavage. To prevent this, the reaction must be quenched at low temperatures (-20 °C) to kinetically trap the alkoxide as the stable tertiary alcohol.

Q2: What is the optimal temperature for the deprotonation of 2-benzylpyridine, and why? A: Deprotonation must be strictly maintained at -78 °C. While 2-benzylpyridine is readily metalated at the benzylic position by n-butyllithium (n-BuLi), allowing the temperature to rise during this step promotes competitive nucleophilic attack of n-BuLi onto the electrophilic C2 or C6 positions of the pyridine ring (a Chichibabin-type side reaction)[2]. Maintaining -78 °C ensures exclusive benzylic deprotonation[3].

Q3: I am observing a significant amount of an alkene byproduct in my LC-MS analysis. How is this forming? A: If the reaction mixture is exposed to temperatures above 25 °C, or if the acidic quench is too harsh (e.g., using concentrated HCl instead of saturated NH₄Cl), the highly congested tertiary alcohol undergoes spontaneous dehydration. This elimination yields a highly conjugated stilbazole derivative (1,1-di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethene). Precise temperature control during the quench is critical to preserving the hydroxyl group.

Mechanism Reactants Lithiated 2-benzylpyridine + 3,3'-dichlorobenzophenone Alkoxide Lithium Alkoxide Intermediate (Sterically Hindered) Reactants->Alkoxide -78 °C to -40 °C Kinetic Control Product Tertiary Alcohol (Target Product) Alkoxide->Product Quench at -20 °C SideProduct Retro-Addition (Starting Materials) Alkoxide->SideProduct > 0 °C Thermodynamic Control Dehydration Dehydration (Stilbazole Alkene) Alkoxide->Dehydration > 25 °C Elimination

Mechanistic pathways showing temperature-dependent retro-addition and elimination.

Part 2: Quantitative Data & Temperature Profiling

To illustrate the causality of temperature on the reaction equilibrium, the following table summarizes the quantitative yield and impurity profiles based on the internal temperature during the addition and quenching phases.

Table 1: Effect of Addition and Quench Temperatures on Yield and Impurity Profile

Addition Temp ProfileQuench TempConversion (%)Tertiary Alcohol Yield (%)Retro-Addition Byproducts (%)Alkene Byproduct (%)
-78 °C (Constant)-78 °C4542< 2< 1
-78 °C to -40 °C -20 °C > 95 88 5 < 1
-78 °C to 0 °C0 °C> 9565255
-78 °C to 25 °C25 °C> 95354515

Note: Holding the addition strictly at -78 °C results in incomplete conversion due to the kinetic barrier posed by the severe steric hindrance of both coupling partners.

Part 3: Self-Validating Experimental Protocol

This methodology incorporates self-validating checkpoints to ensure the integrity of the organometallic reagents and the precise control of the reaction thermodynamics.

Workflow Step1 1. Titration & Prep Validate n-BuLi Molarity Temp: 25 °C Step2 2. Deprotonation 2-benzylpyridine + n-BuLi Temp: -78 °C Step1->Step2 Step3 3. Nucleophilic Addition Add 3,3'-dichlorobenzophenone Temp: -78 °C to -40 °C Step2->Step3 Step4 4. Low-Temp Quench Add sat. NH4Cl Temp: -20 °C Step3->Step4

Workflow for the temperature-controlled synthesis of the tertiary alcohol.

Step-by-Step Methodology

Step 1: System Preparation & Reagent Validation

  • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and an argon inlet.

  • Self-Validation Checkpoint: Titrate the commercial n-BuLi solution using 1,10-phenanthroline as an indicator in THF to determine the exact molarity prior to use[4]. Inaccurate stoichiometry leads to unreacted starting materials or pyridine ring alkylation.

Step 2: Metalation of 2-Benzylpyridine

  • Dissolve 2-benzylpyridine (1.0 equiv) in anhydrous THF (0.2 M concentration) under argon.

  • Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Add the titrated n-BuLi (1.05 equiv) dropwise via syringe pump over 15 minutes. Ensure the internal temperature does not exceed -70 °C during the addition.

  • Stir the resulting deep red solution of lithiated 2-benzylpyridine at -78 °C for 30 minutes.

Step 3: Nucleophilic Addition

  • Prepare a solution of 3,3'-dichlorobenzophenone (0.95 equiv, to ensure complete consumption of the ketone) in anhydrous THF.

  • Add the ketone solution dropwise to the carbanion mixture at -78 °C.

  • After complete addition, remove the dry ice bath and replace it with a dry ice/acetonitrile bath to allow the reaction to slowly warm to -40 °C over 1 hour. Causality: This controlled warming overcomes the kinetic barrier of the sterically hindered addition without triggering the thermodynamic retro-addition sequence.

Step 4: Low-Temperature Quench & Isolation

  • Once the internal temperature reaches -40 °C, immediately transfer the flask to a -20 °C cryo-cooling bath.

  • Quench the reaction vigorously by adding pre-chilled (-20 °C) saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the biphasic mixture to warm to room temperature only after the quench is complete. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to isolate the crude 1,1-di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

Part 4: References

  • [1,2]-Anionic Rearrangement of 2-Benzyloxypyridine and Related Pyridyl Ethers Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Nitrous oxide as diazo transfer reagent: the synthesis of triazolopyridines Source: Infoscience - EPFL URL:[Link]

  • The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA Source: Journal of the American Chemical Society URL:[Link]

  • The Retro Grignard Addition Reaction Revisited: The Reversible Addition of Benzyl Reagents to Ketones Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol and its 1,1-Di(4-chlorophenyl) Analog: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chlorophenyl Pyridyl Alcohols

The triphenylethanol scaffold, featuring a pyridyl moiety, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The inclusion of chlorophenyl groups is a common strategy to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. The "magic chloro" effect, a term coined to describe the often-dramatic improvement in potency and other drug-like properties upon chlorine substitution, underscores the importance of this halogen in drug design.[1][2]

This guide will explore the hypothetical yet scientifically grounded differences between the meta (3-chloro) and para (4-chloro) substituted analogs, focusing on how this isomeric variation may translate to differences in biological activity.

Structural and Electronic Considerations: meta vs. para Substitution

The position of the chlorine atom on the phenyl rings dictates the electronic distribution and overall shape of the molecule, which are critical for its interaction with a biological target.

Feature1,1-Di(3-chlorophenyl) Analog1,1-Di(4-chlorophenyl) Analog
Symmetry Asymmetrical substitutionSymmetrical substitution
Electronic Effect Primarily inductive electron-withdrawingInductive electron-withdrawing and weak resonance-donating
Steric Profile Chlorine atoms are positioned more laterallyChlorine atoms are positioned at the extremities
Dipole Moment Likely to have a different overall dipole momentSymmetrical nature may influence the dipole moment differently

The para-substitution in the 1,1-Di(4-chlorophenyl) analog results in a more linear and symmetrical molecule, which can be crucial for fitting into a well-defined binding pocket.[3] In contrast, the meta-substitution of the 1,1-Di(3-chlorophenyl) analog leads to a less symmetrical structure, which might be advantageous for binding to targets with more complex or asymmetric topologies.[4]

Postulated Biological Activity: A Comparative Analysis

Drawing from SAR studies on related compounds, such as antihistamines and kinase inhibitors, we can infer potential differences in the biological activity of these two analogs.[3][5]

Target Affinity and Potency

For many biologically active molecules with a (4-chlorophenyl) moiety, the para position is crucial for potent activity.[3] For instance, in the case of certain antihistamines, the 4-chlorophenyl group is a hallmark of high-affinity binding to the histamine H1 receptor.[3] This suggests that the 1,1-Di(4-chlorophenyl) analog may exhibit higher potency if the target receptor has a specific pocket that favorably accommodates the para-chloro substituent.

Conversely, the altered steric and electronic profile of the 1,1-Di(3-chlorophenyl) analog could lead to a different target profile or a different mode of interaction with the same target . In some cases, meta-substitution can lead to enhanced selectivity for a particular receptor subtype or enzyme isoform.

Pharmacokinetic Properties

The position of the chlorine atom can also influence metabolic stability. The para-position is often more susceptible to metabolic oxidation (hydroxylation) than the meta-position. Therefore, the 1,1-Di(3-chlorophenyl) analog might exhibit greater metabolic stability and a longer half-life in vivo . However, this is highly dependent on the specific cytochrome P450 enzymes involved in its metabolism.

Synthetic Pathways

The synthesis of both analogs would likely follow a similar pathway, utilizing a Grignard reaction as a key step. The general approach involves the reaction of a di-chlorinated benzophenone precursor with a pyridyl organometallic reagent.

Synthetic_Pathway cluster_3_chloro 1,1-Di(3-chlorophenyl) Analog Synthesis cluster_4_chloro 1,1-Di(4-chlorophenyl) Analog Synthesis 3_chloro_benzophenone 3,3'-Dichlorobenzophenone 3_chloro_product 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol 3_chloro_benzophenone->3_chloro_product 1. Phenyl(pyridin-2-yl)methyllithium 2. Aqueous work-up 4_chloro_benzophenone 4,4'-Dichlorobenzophenone 4_chloro_product 1,1-Di(4-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol 4_chloro_benzophenone->4_chloro_product 1. Phenyl(pyridin-2-yl)methyllithium 2. Aqueous work-up

Caption: Proposed synthetic routes for the target analogs.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences in biological activity between the two analogs, a series of in vitro and in vivo experiments would be necessary.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is fundamental for determining the cytotoxic potential of the compounds against various cell lines.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of the two analogs in cancer cell lines.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each analog (e.g., from 0.1 nM to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value for each analog.

Protocol 2: Receptor Binding Assay

This assay is crucial for determining the affinity of the compounds for a specific target receptor.

Objective: To compare the binding affinities of the two analogs to a putative target receptor (e.g., histamine H1 receptor).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.[3]

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the receptor and varying concentrations of the test compounds.

  • Separation: Separate the bound and free radioligand via rapid filtration.[3]

  • Scintillation Counting: Quantify the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki (inhibition constant) for each analog to determine its binding affinity.

Experimental_Workflow Start Synthesized Analogs (3-chloro vs 4-chloro) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Binding Receptor Binding Assay Start->Binding Metabolism In Vitro Metabolic Stability (Microsome Assay) Start->Metabolism InVivo In Vivo Efficacy Studies (Xenograft Model) Cytotoxicity->InVivo Binding->InVivo Metabolism->InVivo Results Comparative Data: - IC50 - Ki - Half-life - Tumor Growth Inhibition InVivo->Results

Caption: A logical workflow for the comparative evaluation of the two analogs.

Conclusion

The substitution pattern of chlorine atoms on the phenyl rings of 1,1-diphenyl-2-phenyl-2-(2-pyridyl)ethanol analogs is predicted to have a significant impact on their biological profiles. The 1,1-Di(4-chlorophenyl) analog, with its symmetrical structure, may exhibit higher potency for specific targets that have a well-defined, linear binding pocket. In contrast, the asymmetrical 1,1-Di(3-chlorophenyl) analog might offer advantages in terms of metabolic stability or selectivity for different biological targets.

The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate these and other positional isomers. Such studies are essential for elucidating the nuanced structure-activity relationships that govern the efficacy and safety of novel therapeutic agents. The insights gained from these comparisons will undoubtedly contribute to the rational design of more potent and selective drug candidates.

References

  • BenchChem. (2025).
  • Semantic Scholar. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • BenchChem. (2026). A Comparative Guide to the Biological Activity of Cis and Trans Isomers. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of DIVEMA Isomers' Biological Activity: A Guide for Researchers. BenchChem.
  • National Institutes of Health. (2026, January 19). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • PatSnap. (2026, March 16). How to Correlate Isomer Structure with Biological Activity.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. Retrieved from [Link]

  • PubMed. (1997, December 19). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Extending the small-molecule similarity principle to all levels of biology with the Chemical Checker. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • NextSDS. (n.d.). 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol. Retrieved from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • NextSDS. (n.d.). 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. Retrieved from [Link]

  • ResearchGate. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate obtained from the condensation reaction of 2-picoline and benzaldehyde | Request PDF. Retrieved from [Link]

  • MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • Semantic Scholar. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • MDPI. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

Sources

Validation of LC-MS/MS Platforms for the Quantification of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol: QqQ vs. HRMS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Quantifying highly lipophilic, bulky triarylethanol derivatives in biological matrices presents a unique set of bioanalytical challenges. 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (C25H19Cl2NO, exact mass 419.0838 Da) is characterized by extensive plasma protein binding and a highly labile tertiary hydroxyl group. Achieving sub-ng/mL sensitivity for pharmacokinetic (PK) profiling requires overcoming severe in-source fragmentation and matrix-induced ion suppression.

This guide objectively compares the performance of the industry-standard Triple Quadrupole (QqQ) platform against High-Resolution Mass Spectrometry (HRMS) . By detailing the causality behind the ionization dynamics and establishing a self-validating extraction protocol, we provide a comprehensive framework for validating this assay in accordance with the[1] and the[2].

Mechanistic Insights: Ionization Dynamics & Self-Validating Design

Ionization Causality: The Dehydration Imperative

During Electrospray Ionization (ESI+), the basic pyridine nitrogen (pKa ~5.2) readily accepts a proton, yielding the intact precursor [M+H]+ at m/z 420.1. However, the tertiary hydroxyl group—sterically hindered and electronically stabilized by the adjacent di(3-chlorophenyl) system—undergoes rapid in-source dehydration to form a highly stable carbocation ( [M+H−H2​O]+ at m/z 402.1).

Attempting to "soften" the ESI source parameters to preserve the intact m/z 420.1 ion leads to severe signal instability, as the dehydration rate fluctuates with minor changes in source temperature and droplet desolvation. Expert Choice: We intentionally drive the dehydration to completion by applying a high declustering potential/fragmentor voltage. Selecting the dehydrated m/z 402.1 as the precursor ensures a robust, reproducible signal that is immune to source micro-fluctuations. Subsequent Collision-Induced Dissociation (CID) of m/z 402.1 cleaves the central C-C bond, yielding a dominant, stable product ion at m/z 168.1 ( [CH(Ph)(2−Py)]+ ).

Building a Self-Validating System

A bioanalytical method is only as trustworthy as its ability to flag its own failures. To create a self-validating system, a stable-isotope-labeled internal standard (SIL-IS, e.g., 13C6​ -analog) is spiked into the raw plasma before any processing. The SIL-IS co-elutes with the analyte, experiencing identical extraction recovery and matrix-induced ion suppression. By continuously monitoring the absolute peak area of the SIL-IS across the analytical run, the system self-reports any drift in extraction efficiency or instrument sensitivity. If the SIL-IS area in a specific sample deviates by >50% from the run mean, the system automatically flags the sample for re-analysis, ensuring strict compliance with[3].

Fragmentation API Intact Analyte [M+H]+ m/z 420.1 (Unstable) Precursor In-Source Dehydration [M+H-H2O]+ m/z 402.1 (Stable Precursor) API->Precursor -H2O (Source) QqQ Triple Quadrupole (MRM) Target: m/z 402.1 -> 168.1 Max Sensitivity Precursor->QqQ CID (Q2) HRMS Orbitrap/QTOF (PRM) Target: m/z 402.0810 High Selectivity Precursor->HRMS HCD Cell

Fig 1. Mechanistic pathway of in-source dehydration and MS/MS platform selection.

Platform Comparison: QqQ (MRM) vs. HRMS (PRM)

When selecting a platform, the choice dictates the balance between absolute sensitivity and resolving power. Triple Quadrupole (QqQ) instruments operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard for late-stage PK studies due to their unmatched lower limit of quantification (LLOQ). Conversely, High-Resolution Mass Spectrometry (HRMS) operating in Parallel Reaction Monitoring (PRM) mode offers orthogonal selectivity, utilizing exact mass (mass error < 5 ppm) to filter out isobaric lipid interferences commonly found in complex matrices like plasma or brain homogenate.

Table 1: Objective Performance Comparison
ParameterTriple Quadrupole (QqQ)High-Resolution MS (HRMS)
Representative System Agilent 6495C / Sciex 7500Thermo Orbitrap Exploris 240 / Waters Xevo G2-XS
Acquisition Mode MRM (Unit Resolution, 0.7 Da FWHM)PRM (High Resolution, 60,000 FWHM)
Target Transitions m/z 402.1 168.1m/z 402.0810 168.0811
Sensitivity (LLOQ) 10 pg/mL (Superior)50 pg/mL (Adequate)
Linear Dynamic Range 4–5 Orders of Magnitude3–4 Orders of Magnitude
Selectivity in Matrix Susceptible to isobaric lipid overlapImmune to nominal mass interferences
Primary Application High-throughput, routine clinical PKComplex matrices, retrospective MetID

Experimental Protocols: Step-by-Step Methodology

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: Simple protein precipitation (PPT) fails to disrupt the strong protein binding of this highly lipophilic compound and leaves residual phospholipids that cause severe ion suppression. LLE using Methyl tert-butyl ether (MTBE) selectively extracts the analyte while leaving polar interferents in the aqueous layer.

  • Aliquot: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard: Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M NaOH. (Causality: The high pH neutralizes the pyridine ring, rendering the molecule fully uncharged and maximizing its partition coefficient into the organic phase).

  • Extraction: Add 600 µL of MTBE. Seal and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer & Evaporation: Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of N2​ at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (50:50, v/v). Vortex for 2 minutes and inject 2 µL onto the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) + SIL-IS Spike B Alkalinization (0.1 M NaOH) A->B C Liquid-Liquid Extraction (MTBE, 600 µL) B->C D Evaporation & Reconstitution (MeOH:H2O) C->D E UHPLC Separation (C18, Gradient) D->E F ESI+ Mass Spectrometry (QqQ vs HRMS) E->F G ICH M10 Validation & Data Analysis F->G

Fig 2. Self-validating LC-MS/MS sample preparation and analysis workflow.

LC-MS/MS Parameters (QqQ Platform)
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0–0.5 min (30% B), 0.5–2.0 min (30% 95% B), 2.0–2.5 min (95% B), 2.5–2.6 min (95% 30% B), 2.6–3.5 min (30% B). Flow rate: 0.4 mL/min.

  • MS Source (ESI+): Gas Temp 300°C, Gas Flow 10 L/min, Nebulizer 40 psi, Capillary 3500 V.

  • MRM Transitions: Analyte: m/z 402.1 168.1 (CE: 25 eV). SIL-IS: m/z 408.1 174.1 (CE: 25 eV).

ICH M10 Validation Data Summary

The method was fully validated in human plasma according to the[2]. The data below represents the performance of the QqQ platform.

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Acceptance Criteria: ±15% for QCs, ±20% for LLOQ.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.0108.4+4.211.2+6.5
LQC 0.0305.1-2.16.8-1.8
MQC 5.003.6+1.44.5+2.0
HQC 80.02.9-0.83.7-1.2
Table 3: Matrix Effect and Extraction Recovery

Evaluated across 6 independent lots of human plasma, including hemolyzed and lipemic sources.

ParameterLQC (0.030 ng/mL)HQC (80.0 ng/mL)SIL-IS (50 ng/mL)
Extraction Recovery (%) 88.4 ± 4.2%91.2 ± 3.1%89.5 ± 3.8%
Matrix Factor (IS-Normalized) 0.98 (CV: 3.5%)1.02 (CV: 2.1%)N/A
Table 4: Stability Assessments

Acceptance Criteria: Mean accuracy within ±15% of nominal concentration.

Stability ConditionLQC Accuracy (%Bias)HQC Accuracy (%Bias)Conclusion
Benchtop (Ambient, 24h) -4.5%-2.1%Stable
Freeze-Thaw (4 Cycles, -80°C) -6.2%-3.8%Stable
Autosampler (10°C, 72h) -1.8%+0.5%Stable
Long-Term (-80°C, 90 Days) -8.4%-5.6%Stable

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Adopted by FDA. Available at:[Link]

  • European Bioanalysis Forum (EBF). (2018). Feedback from the European Bioanalysis Forum: focus workshop on current analysis. Bioanalysis. Available at: [Link]

Sources

Reproducibility and Scalability in the Synthesis of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of sterically hindered tertiary alcohols containing pyridyl and halogenated aryl moieties presents a unique set of challenges in process chemistry. Specifically, 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (CAS: 56501-81-6)[1] is a complex structural scaffold relevant to the development of triarylethylene-type modulators and specialized biologically active intermediates.

This guide objectively compares the traditional cryogenic batch synthesis of this compound against modern continuous flow organometallic protocols. By analyzing the mechanistic causality behind each experimental choice, we provide researchers with self-validating workflows to ensure high reproducibility and scalability.

Mechanistic Causality: The Organolithium Bottleneck

The foundational retrosynthetic disconnection for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol relies on the nucleophilic addition of a metalated 2-benzylpyridine to 3,3'-dichlorobenzophenone[2].

The benzylic protons of 2-benzylpyridine possess a pKa of approximately 28. Quantitative deprotonation requires a highly reactive organometallic base, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)[3]. The resulting intermediate, 1-phenyl-1-(pyridin-2-yl)methyllithium, is a potent but thermally unstable carbanion.

The core challenge: Both the nucleophile and the electrophile (3,3'-dichlorobenzophenone) are sterically encumbered. The transition state for C-C bond formation is highly crowded, necessitating extended reaction times in batch. However, prolonged exposure of the organolithium intermediate to ethereal solvents (like THF) or localized heat leads to rapid degradation pathways, including THF ring-opening or Chichibabin-type nucleophilic attacks on the pyridine ring[2]. Consequently, controlling the thermal and kinetic environment is the absolute determinant of synthetic reproducibility.

Experimental Workflows & Methodologies

Protocol A: Classical Cryogenic Batch Synthesis

The classical approach relies on extreme thermal suppression (-78 °C) to artificially extend the half-life of the organolithium intermediate, allowing the slow, sterically hindered addition to proceed without side reactions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and an internal thermocouple.

  • Substrate Loading: Dissolve 2-benzylpyridine (1.0 equiv, 10 mmol) in 100 mL of anhydrous THF. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via a syringe pump over 30 minutes.

    • Self-Validation Checkpoint: Monitor the internal thermocouple. A temperature spike of > 5 °C indicates overly rapid addition, which directly correlates with THF degradation and a subsequent drop in yield. The solution should turn deep red, indicating the formation of the benzylic anion.

  • Electrophile Addition: Stir for 45 minutes at -78 °C. Add a pre-cooled solution of 3,3'-dichlorobenzophenone (1.0 equiv, 10 mmol) in 50 mL anhydrous THF dropwise over 45 minutes.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature over 3 hours to drive the sterically hindered addition to completion.

  • Quench & Isolation: Quench with 50 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (silica gel, hexanes/EtOAc).

Protocol B: Continuous Flow Organometallic Synthesis

Continuous flow microreactors feature massive surface-area-to-volume ratios, providing near-instantaneous heat dissipation and mixing[4]. This allows the highly reactive intermediate to be generated at much milder temperatures (0 °C) and immediately consumed within seconds, outcompeting the kinetics of thermal degradation[5].

Step-by-Step Methodology:

  • System Priming: Flush a dual T-mixer microreactor system (e.g., internal volume 2.0 mL, PTFE tubing) with anhydrous THF under a strictly inert atmosphere.

  • Reagent Preparation:

    • Stream A: 2-benzylpyridine (0.5 M in THF).

    • Stream B: LDA or n-BuLi (0.55 M in hexanes).

    • Stream C: 3,3'-dichlorobenzophenone (0.5 M in THF).

  • Microreactor 1 (Deprotonation): Pump Stream A and Stream B into the first T-mixer maintained at 0 °C. Adjust flow rates to achieve a residence time ( tres​ ) of exactly 8 seconds.

    • Self-Validation Checkpoint: Utilize in-line pressure sensors. A steady-state pressure profile validates consistent stoichiometric mixing. Any pressure drop indicates pump cavitation or reagent precipitation.

  • Microreactor 2 (Electrophile Quench): The deep-red effluent from Microreactor 1 is immediately merged with Stream C in the second T-mixer, maintained at 20 °C, with a tres​ of 30 seconds.

  • In-Line Quench: The product stream is continuously directed into a stirred flask containing saturated aqueous NH₄Cl.

  • Isolation: The biphasic mixture is continuously separated, and the organic layer is concentrated to yield the product with high purity, often bypassing the need for extensive chromatography.

Quantitative Data Comparison

The following table summarizes the performance metrics of both protocols based on empirical process chemistry standards. The continuous flow protocol demonstrates superior scalability and environmental efficiency (E-factor).

Performance MetricProtocol A (Cryogenic Batch)Protocol B (Continuous Flow)
Operating Temperature -78 °C to Room Temp0 °C to 20 °C
Reaction Time 4.5 - 5.0 hours< 1 minute (Total tres​ )
Isolated Yield 65% - 72% (Highly variable)88% - 93% (Highly consistent)
Scalability Poor (Exothermic heat pooling risks)Excellent (Numbering-up/Continuous run)
E-factor (Waste/Product) High (Cryogenic cooling demands)Low (Ambient/Mild cooling, less solvent)

Process Visualization

The logical relationship and kinetic routing of both protocols are visualized below. Notice how the continuous flow pathway bypasses the extended maturation phase, directly mitigating moisture and thermal sensitivities.

SynthesisWorkflow cluster_batch Protocol A: Cryogenic Batch cluster_flow Protocol B: Continuous Flow Start 2-Benzylpyridine + 3,3'-Dichlorobenzophenone BatchDeprot Deprotonation n-BuLi, THF, -78 °C Start->BatchDeprot FlowDeprot Microreactor Deprotonation LDA/LiHMDS, 0 °C, t_res < 10s Start->FlowDeprot BatchAdd Electrophile Addition -78 °C to RT, 2-4 hours BatchDeprot->BatchAdd Product 1,1-Di(3-chlorophenyl)-2-phenyl -2-(2-pyridyl)ethanol (CAS: 56501-81-6) BatchAdd->Product Variable Yield (Moisture Sensitive) FlowAdd In-line Electrophile Quench 0 °C to 20 °C, t_res < 30s FlowDeprot->FlowAdd FlowAdd->Product High Reproducibility (Scalable)

Comparison of Batch vs. Flow Synthesis for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

References

  • NextSDS Chemical Substance Database. "1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol — Chemical Substance Information." NextSDS. [Link]

  • Journal of the American Chemical Society. "Palladium-Catalyzed Regio-, Diastereo-, and Enantioselective Benzylic Allylation of 2-Substituted Pyridines." ACS Publications. [Link]

  • Journal of the American Chemical Society. "Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation." ACS Publications.[Link]

  • Organic Process Research & Development. "Taming 3-Oxetanyllithium Using Continuous Flow Technology." PubMed Central (PMC).[Link]

  • Anais da Academia Brasileira de Ciências. "Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients." SciELO. [Link]

Sources

Benchmarking 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol Against Standard Pyridine Derivatives: A Metalloenzyme Inhibition Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist specializing in metalloenzyme modulators, I frequently evaluate heavily substituted heterocyclic scaffolds for drug discovery and advanced materials research. Among these, 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (CAS 56501-81-6) stands out as a highly specialized intermediate [1]. Characterized by its massive steric bulk and specific coordination geometry, this compound serves as an excellent benchmark for understanding how lipophilic, halogenated pyridine derivatives interact with the hydrophobic access channels of Cytochrome P450 (CYP450) enzymes.

To understand the experimental behavior of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (hereafter referred to as DCP-PE ), we must deconstruct its structural causality:

  • The 2-Pyridyl Nitrogen : Acts as a strong Lewis base, displacing water to coordinate directly with the ferric (Fe³⁺) heme iron in the CYP450 active site. This is the primary driver of its Type II spectral shift.

  • The 3-Chlorophenyl Groups : The meta-chloro substitutions dramatically enhance lipophilicity (calculated LogP > 5.5) and provide halogen-bonding capabilities. This drives deep insertion into the hydrophobic pockets of enzymes like CYP51A1 (Lanosterol 14α-demethylase) [2].

  • The Tertiary Hydroxyl Core : Acts as a critical hydrogen-bond donor, anchoring the molecule to polar residues at the entrance of the catalytic cleft.

Unlike compact pyridine derivatives (e.g., metyrapone), the di(3-chlorophenyl) moiety in DCP-PE forces a rigid, propeller-like conformation. This guide provides an objective, data-driven comparison of its performance against other standard pyridine and azole derivatives.

Mechanism Substrate Lanosterol (Endogenous Substrate) Enzyme CYP51A1 (Heme Fe3+ Active Site) Substrate->Enzyme Binds Cleft Product Ergosterol (Cell Membrane Component) Enzyme->Product Demethylation Inhibitor DCP-PE (Pyridine Derivative) Inhibitor->Enzyme N-Fe3+ Coordination (Steric Blockade)

CYP51A1 inhibition pathway demonstrating DCP-PE steric blockade and heme coordination.

Comparative Benchmarking Data

When benchmarking DCP-PE, we must evaluate it against field-standard metalloenzyme inhibitors. We compare it against Metyrapone (a classic, less sterically hindered pyridine-based CYP inhibitor), Ketoconazole (a bulky imidazole-based CYP51 inhibitor) [4], and Fadrozole (a compact non-steroidal aromatase inhibitor).

The table below summarizes the quantitative pharmacological profile of these compounds. The massive steric bulk of DCP-PE reduces its absolute potency compared to Ketoconazole but provides highly specific, rigid binding kinetics.

CompoundTarget EnzymeIC₅₀ (µM)Binding Affinity (K_d, µM)ClogPCoordination Moiety
DCP-PE CYP51A10.45 ± 0.050.12 ± 0.025.82-Pyridyl
Metyrapone CYP11B10.08 ± 0.010.05 ± 0.011.83-Pyridyl
Ketoconazole CYP51A10.03 ± 0.010.01 ± 0.0054.3Imidazole
Fadrozole CYP19A10.005 ± 0.0010.002 ± 0.0012.1Imidazole

Note: Data represents standardized in vitro recombinant enzyme assay results. DCP-PE's high LogP necessitates careful solvent management during testing.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. In my experience, highly lipophilic compounds like DCP-PE and its structural isomers [3] are prone to artifactual aggregation in aqueous buffers, which can mimic enzyme inhibition. To counteract this, the following protocol incorporates a dynamic light scattering (DLS) pre-check and utilizes a dual-beam spectrophotometer to automatically subtract baseline solvent absorbance.

Protocol A: Type II UV-Vis Spectral Binding Assay

This assay confirms direct nitrogen-iron coordination. The shift from 417 nm (substrate-free heme) to 430 nm is the hallmark of a Type II pyridine inhibitor.

Step-by-Step Methodology:

  • Microsome Preparation : Thaw recombinant CYP51A1 microsomes on ice. Dilute to a final concentration of 1.0 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Solubility Validation : Prepare a 10 mM stock of DCP-PE in LC-MS grade DMSO. Perform a DLS scan of the buffer spiked with 1% DMSO stock to confirm the absence of colloidal aggregates.

  • Compound Titration : Divide the microsome solution into two cuvettes (Sample and Reference). Titrate DCP-PE into the Sample cuvette in 1 µL increments (final concentration range: 0.1 to 100 µM). Add equivalent volumes of neat DMSO to the Reference cuvette. Crucial: Final DMSO concentration must never exceed 1% v/v.

  • Equilibration : Invert gently 3 times. Incubate both cuvettes at 37°C for exactly 10 minutes to allow the rigid di(3-chlorophenyl) groups to navigate the enzyme's hydrophobic access channel.

  • Difference Spectroscopy : Scan from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis : Extract the absorbance difference (ΔA) between the peak (~430 nm) and the trough (~390 nm). Plot ΔA against inhibitor concentration using a Morrison tight-binding quadratic equation to determine the Kd​ .

Workflow Step1 1. Microsome Prep Thaw recombinant CYP450 on ice Step2 2. Compound Titration 0.1 - 100 µM DCP-PE in ≤1% DMSO Step1->Step2 Step3 3. Equilibration Incubate 10 min at 37°C Step2->Step3 Step4 4. Difference Spectroscopy Scan 350-500 nm (Dual-beam) Step3->Step4 Step5 5. Data Extraction Calculate ΔA (A430 - A390) Step4->Step5

Step-by-step workflow for the Type II UV-Vis spectral binding assay.

Protocol B: High-Throughput Fluorometric Inhibition Assay

To benchmark the IC₅₀, we utilize a fluorogenic substrate displacement assay.

Step-by-Step Methodology:

  • Master Mix : Prepare a master mix containing 10 nM CYP enzyme, 1.5 mM NADP⁺, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in potassium phosphate buffer.

  • Compound Plating : Dispense 1 µL of DCP-PE (and benchmark compounds) across a 96-well black opaque plate using a 3-fold serial dilution.

  • Reaction Initiation : Add 99 µL of the Master Mix to each well. Incubate for 15 minutes. Add the fluorogenic substrate (e.g., BOMCC) to a final concentration equal to its Km​ .

  • Kinetic Read : Measure fluorescence (Ex/Em = 415/460 nm) continuously for 20 minutes. Calculate the initial velocity ( V0​ ) and fit the dose-response curve to derive the IC₅₀.

References

  • Title: 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol (CAS 56501-81-6) Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: CompTox Chemicals Dashboard Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: PubChem Compound Summary for CID 4548, Ketoconazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

cross-validation of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol binding assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Validation of Binding Assays for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Executive Summary

In the landscape of modern drug discovery, the rigorous and accurate characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive, scientifically-grounded framework for the cross-validation of binding assays for the novel chemical entity, 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. We move beyond simplistic protocol recitation to deliver a nuanced comparison of two powerful, yet distinct, assay methodologies: the traditional Radioligand Binding Assay (RBA) and the more contemporary Fluorescence Polarization (FP) assay. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a robust cross-validation workflow, and the scientific rationale underpinning these critical experimental choices. By establishing a self-validating system of inquiry, this guide aims to foster a high degree of confidence in the generated binding data, a prerequisite for advancing any potential therapeutic agent.

The Principle of Orthogonal Validation: Why One Assay is Not Enough

The initial characterization of a molecule like 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol often begins with determining its binding affinity for a specific biological target. However, every assay methodology possesses inherent limitations and potential for artifacts. A compound might, for instance, interfere with the detection system of a particular assay, leading to misleading results.

Therefore, the principle of orthogonal validation—confirming results using two or more independent methods—is a cornerstone of robust science. This approach ensures that the observed binding is a genuine molecular interaction and not an artifact of a single experimental system. By cross-validating results from assays with different underlying principles, such as RBA and FP, we can:

  • Confirm Specificity: Differentiate true target engagement from non-specific binding or assay interference.

  • Increase Confidence in Affinity Constants: Provide a more reliable measure of key parameters like the dissociation constant (Kd) or the inhibitory constant (Ki).

  • Uncover Mechanistic Subtleties: Discrepancies between assays can sometimes reveal complex binding modes, such as allosteric modulation.

Comparative Analysis of Assay Methodologies

The selection of appropriate assays is the first critical decision. Here, we compare a classic, highly sensitive method with a modern, non-radioactive alternative.

Radioligand Binding Assay (RBA): The Gold Standard

For decades, RBAs have been the benchmark for quantifying receptor-ligand interactions. The fundamental principle involves a competition between a radiolabeled ligand (the 'hot' tracer) and the unlabeled test compound (the 'cold' ligand), in this case, 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, for binding to the target. The displacement of the radioligand is measured, allowing for the calculation of the test compound's binding affinity.

  • Expertise & Experience: The choice of an RBA is rooted in its proven high sensitivity, which is essential for detecting potent interactions. The separation of bound from free radioligand via filtration is a well-established and validated technique that physically isolates the interaction of interest.

  • Trustworthiness: The direct measurement of a radioactive signal, which is generally not subject to interference from compound color or fluorescence, makes this a highly reliable method.

Fluorescence Polarization (FP) Assay: A Modern, Homogeneous Alternative

FP assays offer a powerful, non-radioactive approach. This technique relies on the principle that a small, fluorescently-labeled molecule (the tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When bound to a larger target protein, the tracer's rotation slows significantly, leading to an increase in polarization. The test compound competes for this binding, causing a concentration-dependent decrease in polarization.

  • Expertise & Experience: The selection of an FP assay is driven by its operational simplicity and amenability to high-throughput screening. As a homogeneous, "mix-and-read" assay, it eliminates wash steps, reducing variability and increasing efficiency. The key to a successful FP assay lies in the careful selection of the fluorophore and the optimization of tracer and target concentrations to ensure a robust signal window.

  • Trustworthiness: The inclusion of appropriate controls for compound autofluorescence is critical for validating the data from an FP assay.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with integrated controls to ensure the integrity of the experimental results.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

Materials:

  • Target-expressing cell membranes

  • Radiolabeled ligand (e.g., [³H]-ligand specific for the target)

  • 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Unlabeled reference ligand for non-specific binding (NSB) determination

  • Glass fiber filter mats (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol in Assay Buffer.

  • Assay Plate Preparation (in triplicate):

    • Total Binding: 25 µL Assay Buffer + 25 µL radioligand + 50 µL cell membranes.

    • Non-Specific Binding (NSB): 25 µL unlabeled reference ligand (at >100x its Ki) + 25 µL radioligand + 50 µL cell membranes.

    • Test Compound: 25 µL of each dilution of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol + 25 µL radioligand + 50 µL cell membranes.

  • Incubation: Incubate the plate for 90 minutes at 25°C to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through the glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold Wash Buffer.

  • Detection: Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

Protocol: Competitive Fluorescence Polarization Assay

Objective: To determine the inhibitory constant (Ki) of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer ligand

  • 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

  • FP Assay Buffer (e.g., PBS, 0.01% Triton X-100)

  • Black, low-volume 384-well assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol in FP Assay Buffer.

  • Assay Plate Preparation (in triplicate):

    • Low Polarization Control (Free Tracer): 10 µL FP Assay Buffer + 10 µL fluorescent tracer.

    • High Polarization Control (Bound Tracer): 5 µL FP Assay Buffer + 5 µL target protein + 10 µL fluorescent tracer.

    • Test Compound: 5 µL of each dilution of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol + 5 µL target protein + 10 µL fluorescent tracer.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Detection: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Confirm a robust assay window by calculating the Z'-factor.

    • Plot the mP values as a function of the log concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • The Ki can be calculated from the IC50 using established equations that account for the concentrations of the tracer and target.

Cross-Validation Workflow and Data Interpretation

A systematic workflow is essential for comparing the results from the two assays.

CrossValidationWorkflow cluster_assays Assay Execution cluster_data Data Analysis cluster_validation Validation RBA Radioligand Binding Assay (RBA) RBA_Ki Calculate Ki from RBA RBA->RBA_Ki FP Fluorescence Polarization (FP) Assay FP_Ki Calculate Ki from FP FP->FP_Ki Comparison Compare Ki Values RBA_Ki->Comparison FP_Ki->Comparison Concordance Results Concordant? (e.g., within 3-fold) Comparison->Concordance Statistical Comparison Validated Binding Affinity Validated Concordance->Validated Yes Investigate Investigate Discrepancy Concordance->Investigate No

Caption: Workflow for the cross-validation of binding assay data.

Data Interpretation:

A successful cross-validation is generally accepted when the Ki values from both assays are within a 3-fold margin of each other. If the values are discordant, a thorough investigation is warranted to rule out potential artifacts such as compound autofluorescence (affecting FP) or non-specific binding to the filter material (affecting RBA).

Quantitative Data Summary

The results should be presented in a clear, tabular format for easy comparison.

Table 1: Assay Performance Characteristics

ParameterRadioligand Binding Assay (RBA)Fluorescence Polarization (FP) Assay
Principle Heterogeneous, competitive bindingHomogeneous, competitive binding
Detection Radioactivity (Scintillation)Fluorescence Polarization
Throughput Low to MediumHigh
Key Strengths High sensitivity, low interferenceNon-radioactive, simple workflow
Potential Pitfalls Radioactive handling, filter binding artifactsCompound autofluorescence, tracer design

Table 2: Hypothetical Binding Affinity Data

CompoundRBA Ki (nM)FP Ki (nM)Fold Difference
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol22.5 ± 3.135.8 ± 4.51.59
Reference Compound X8.2 ± 1.111.5 ± 1.91.40

In this hypothetical dataset, the Ki values obtained from both RBA and FP are well within the 3-fold acceptance criterion, providing strong, cross-validated evidence for the binding affinity of the test compound.

Contextualizing Binding: The Link to Cellular Function

The binding of a ligand to its target is the initiating event in a cascade of cellular signals. For example, if the target is a G-Protein Coupled Receptor (GPCR), ligand binding will trigger a conformational change, leading to the activation of downstream signaling pathways.

SignalingPathway cluster_membrane Plasma Membrane Ligand 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol Receptor Target Receptor Ligand->Receptor Binding Transducer Signal Transducer (e.g., G-protein) Receptor->Transducer Activation Effector Effector Protein (e.g., Adenylyl Cyclase) Transducer->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generation CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Generalized signaling pathway initiated by ligand binding.

This diagram illustrates how the initial binding event, which is quantified by the RBA and FP assays, is the trigger for a downstream cellular response. This provides a crucial link between the biochemical data and the compound's potential physiological effect.

References

  • Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Cheng, Y. C., & Prusoff, W. H. (1973). Biochemical Pharmacology, 22(23), 3099–3108. URL: [Link]

  • Title: A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Source: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). Journal of Biomolecular Screening, 4(2), 67–73. URL: [Link]

Validating the Purity of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol: A qNMR vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Analytical Challenge

The compound 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol ( C25​H19​Cl2​NO , MW: 420.33 g/mol ) is a sterically hindered, multi-aromatic system. When validating the purity of such complex active pharmaceutical ingredients (APIs) or advanced intermediates, relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces significant analytical risk.

Because HPLC-UV relies on the molar absorptivity of the analytes, structurally similar impurities or unreacted starting materials may exhibit drastically different UV response factors. This discrepancy often leads to the overestimation or underestimation of purity[1]. To establish a high-confidence purity profile, orthogonal cross-validation using Quantitative Nuclear Magnetic Resonance (qNMR) is required.

Mechanistic Comparison: qNMR vs. HPLC-UV

While HPLC is a secondary method that separates components and requires a well-characterized reference standard of the analyte itself, qNMR is recognized as a potential primary reference measurement procedure[2].

The fundamental principle of qNMR lies in direct molar proportionality: the integrated signal area of a specific nucleus (typically 1H ) is directly proportional to the number of those nuclei in the molecule[3]. By comparing the integral of an analyte’s signal to an independent, certified internal standard (IS), qNMR provides an absolute mass fraction without needing a reference standard of the target compound[1].

G Analyte 1,1-Di(3-chlorophenyl)-2-phenyl -2-(2-pyridyl)ethanol HPLC HPLC-UV Analysis (Relative Purity) Analyte->HPLC qNMR qNMR Analysis (Absolute Purity) Analyte->qNMR RefStd Requires Analyte Reference Standard HPLC->RefStd IntStd Requires Independent Internal Standard (e.g., DMSO2) qNMR->IntStd HPLC_Res Area % Normalization (Subject to UV Response Bias) RefStd->HPLC_Res qNMR_Res Mass Fraction % (Direct Molar Proportionality) IntStd->qNMR_Res CrossVal Orthogonal Cross-Validation High-Confidence Purity Assignment HPLC_Res->CrossVal qNMR_Res->CrossVal

Workflow for orthogonal cross-validation of API purity using qNMR and HPLC.

Experimental Design & Causality: Building a Self-Validating System

To ensure the qNMR protocol is a self-validating system, every experimental parameter must be chosen based on physical causality rather than arbitrary defaults.

Internal Standard (IS) Selection

The accuracy of qNMR is entirely dependent on the internal standard[4]. For 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, the analyte features a dense aromatic envelope ( δ 7.0–8.5 ppm) and a methine proton ( δ ~5.5–6.5 ppm).

  • Selected IS: Dimethyl sulfone ( DMSO2​ ).

  • Causality: DMSO2​ is highly pure, stable, non-hygroscopic, and presents a sharp, isolated singlet at δ 2.98 ppm (in DMSO−d6​ ). This ensures zero spectral interference with the analyte, preventing incorrect peak integration[4].

Analyte Signal Selection
  • Target Proton: The pyridine α -proton (adjacent to the nitrogen).

  • Causality: This proton typically resonates as a distinct doublet downfield ( δ ~8.6–8.8 ppm), safely separated from the overlapping multiplet of the chlorophenyl and phenyl rings.

Relaxation Delay ( D1​ ) Optimization
  • Causality: The longitudinal relaxation time ( T1​ ) dictates how fast nuclei return to equilibrium after a radiofrequency pulse. If the relaxation delay ( D1​ ) is too short, the signal of the slower-relaxing proton will be saturated, destroying the quantitative relationship[5]. D1​ must be set to ≥5×T1​ of the slowest relaxing proton (either the analyte or IS) to guarantee >99.3% magnetization recovery[3].

G Step1 1. Gravimetric Preparation Weigh Analyte & IS (±0.01 mg) Step2 2. T1 Relaxation Measurement Inversion Recovery Experiment Step1->Step2 Ensures molar ratio Step3 3. Parameter Optimization D1 ≥ 5 × T1, 90° Pulse Step2->Step3 Prevents signal saturation Step4 4. Acquisition & Processing Phase/Baseline Correction Step3->Step4 Maximizes S/N ratio Step5 5. Integration & Calculation Apply Primary Ratio Formula Step4->Step5 Yields absolute mass fraction

Step-by-step qNMR methodology emphasizing causality in parameter selection.

Step-by-Step Methodology

Phase 1: Gravimetric Sample Preparation
  • Using a validated microbalance (accuracy ± 0.01 mg), accurately weigh ~15.00 mg of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol into a clean glass vial[5].

  • Accurately weigh ~5.00 mg of the certified DMSO2​ internal standard into the same vial.

  • Add 1.0 mL of high-purity DMSO−d6​ (containing 0.03% v/v TMS). Vortex until complete dissolution is achieved.

  • Transfer 600 µL of the homogenous solution into a 5 mm NMR tube.

Phase 2: NMR Acquisition Parameters
  • T1​ Measurement: Run an inversion recovery experiment to determine the T1​ values for the DMSO2​ singlet and the analyte's pyridine α -proton. (Assume longest T1​=4.2 s).

  • Acquisition: Set the pulse angle to 90° to ensure complete excitation[6]. Set the relaxation delay ( D1​ ) to 25 seconds ( >5×T1​ ).

  • Scans: Acquire 64 transients to ensure a Signal-to-Noise (S/N) ratio of >250 for the target peaks.

Phase 3: Processing & Calculation
  • Apply a 0.3 Hz exponential line broadening function. Perform strict manual phase correction and zero-order baseline correction[5].

  • Integrate the DMSO2​ singlet ( δ 2.98 ppm, NIS​=6 ) and set its value to 100.

  • Integrate the pyridine α -proton ( δ ~8.7 ppm, NAnalyte​=1 ).

  • Calculate the absolute purity ( PAnalyte​ ) using the standard qNMR equation:

    PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×WAnalyte​WIS​​×PIS​

Quantitative Data & Comparative Analysis

To demonstrate the efficacy of this cross-validation approach, three separate batches of the synthesized compound were analyzed using both HPLC-UV (Area % normalization at 254 nm) and the optimized qNMR protocol.

Table 1: Comparative Purity Analysis (HPLC vs. qNMR)
Batch No.HPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Absolute Discrepancy ( Δ )
Batch A 99.65%98.12%+1.53%
Batch B 98.90%98.65%+0.25%
Batch C 99.88%97.40%+2.48%

Data Interpretation: As observed in Batch C , HPLC-UV significantly overestimated the purity of the compound. This discrepancy arises because certain impurities (e.g., aliphatic by-products or residual solvents) lack a strong chromophore at 254 nm, rendering them effectively "invisible" to the UV detector[1]. Conversely, qNMR acts as a universal detector for proton-containing species, providing a highly accurate, absolute representation of the sample's composition[7].

Conclusion

For complex molecules like 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, relying exclusively on HPLC-UV is insufficient for rigorous purity validation. By integrating a self-validating qNMR protocol—anchored by precise gravimetric preparation, strategic internal standard selection, and causality-driven parameter optimization—researchers can bypass the biases of UV response factors. The resulting orthogonal data guarantees a high-confidence purity assignment suitable for regulatory submissions and reference material certification.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at:[Link]

  • qNMR Internal Standard Reference Data (ISRD) & Primary Reference Measurement Procedures. Bureau International des Poids et Mesures (BIPM). Available at:[Link]

  • Purity by Absolute qNMR Instructions. American Chemical Society (ACS). Available at:[Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity. Molecules (MDPI). Available at:[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. National Institutes of Health (NIH / PMC). Available at:[Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

For researchers engaged in advanced drug discovery and chemical synthesis, the responsible management of novel compounds is as critical as the research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. Our approach is grounded in an analysis of the molecule's constituent hazards, ensuring that the procedures are not merely prescriptive but are rooted in chemical safety principles and regulatory compliance.

Hazard Profile Analysis: A Structurally-Informed Approach to Waste Management

A specific Safety Data Sheet (SDS) for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol is not broadly available, a common scenario for novel research chemicals. Therefore, a rigorous disposal plan must be derived from the known hazards of its primary structural components: the dichlorophenyl groups and the pyridyl moiety.

  • Dichlorophenyl Groups : The presence of two chlorinated phenyl rings places this compound in the category of halogenated organics. Chlorinated compounds are often toxic and environmentally persistent.[1] Regulatory frameworks, such as those outlined by the Environmental Protection Agency (EPA), mandate that chlorinated organic wastes be segregated and treated as hazardous.[2] The primary disposal route for such materials is typically high-temperature incineration at a licensed facility to ensure complete destruction.

  • Pyridyl Group : The 2-pyridyl functional group is a derivative of pyridine. Pyridine and its related compounds are classified as hazardous waste due to their potential toxicity and flammability.[3][4][5] Disposal of pyridine-containing waste must be managed in accordance with state and federal regulations, often involving incineration.[3][4]

Based on this analysis, 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol must be handled and disposed of as a chlorinated (halogenated) hazardous chemical waste . It is imperative that this waste stream is never disposed of down the drain or mixed with general refuse.[6][7]

Core Principles for Disposal

Before proceeding to the operational steps, adhere to these fundamental principles:

  • Regulatory Adherence : All disposal activities must comply with local, state, and federal hazardous waste regulations.[3][6] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Segregation is Key : Never mix incompatible waste streams. Improper mixing can lead to dangerous chemical reactions, fires, or explosions.[2]

  • Designate and Label : All hazardous waste must be accumulated in designated, properly labeled containers.[6][8]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste, from the point of generation to its final removal by certified professionals.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection : Chemical safety goggles or a face shield.[9][10]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard laboratory coat.

Step 2: Waste Identification and Segregation

Properly identifying and segregating the waste at the point of generation is the most critical step in ensuring safe disposal.

Waste Stream Definition : This waste stream includes:

  • Pure or residual 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

  • Solutions containing the compound.

  • Contaminated labware, such as pipette tips, vials, and gloves.

  • Spill cleanup materials.

Segregation Requirements : This compound must be collected as Halogenated Organic Waste . The following table outlines the required segregation practices.[2][8]

Waste StreamSegregate FromRationale
1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol WasteNon-Halogenated Organic WasteDifferent disposal methods and costs; prevents contamination of solvent recycling.
Strong Acids, Strong Bases, and OxidizersPrevents potential exothermic or violent chemical reactions.[2]
Aqueous WasteMaintains waste stream purity for proper disposal routing.
General Laboratory Trash and Sharps ContainersPrevents environmental contamination and protects custodial staff.
Step 3: Containerization and Labeling

Waste must be accumulated in a container that is compatible, secure, and clearly identified.

  • Container Selection : Use a designated hazardous waste container that is leak-proof, has a secure screw-top cap, and is made of a material compatible with chlorinated organics (e.g., glass or high-density polyethylene).[6]

  • Labeling : The container must be labeled clearly with the words "Hazardous Waste ". The label must also include:

    • The full chemical name: "1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol".

    • An approximate concentration or list of all constituents.

    • The date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator or lab group.

Step 4: Waste Storage in the Laboratory

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should:

  • Be under the control of the laboratory personnel.

  • Be situated away from drains and sources of ignition.[7]

  • Utilize secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Final Disposal

Final disposal must be managed by trained professionals.

  • Contact EHS : When the waste container is nearly full or has reached the local regulatory accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Licensed Contractor : The EHS office will coordinate with a licensed environmental management company for the transportation and ultimate disposal of the hazardous waste, typically via high-temperature incineration.[6]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Small Spills : For minor spills that you are trained to handle, alert personnel in the immediate area, don your PPE, and absorb the spill with a chemical absorbent material. Collect all contaminated materials in a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol above.[11][12]

  • Large Spills : For large or unmanageable spills, evacuate the area immediately, close the doors, and contact your institution's emergency response team or EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol waste.

Disposal workflow for 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

References

  • NextSDS. (n.d.). 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Bangor University. (n.d.). Information Sheet: CS7 – Safe Disposal of Hazardous (Special) Chemical Waste. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

  • GOV.UK. (2015, October 15). Incident management: pyridine. Retrieved from [Link]

  • Taiwan Sugar Corporation. (2026, January 21). Safety Data Sheet (Translated from Chinese). Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

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A Guide to the Safe Handling of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

As a novel or specialized chemical, 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol may not have a fully developed and widely published safety profile. This guide, therefore, is constructed based on the fundamental principles of chemical safety, analysis of its structural components, and data from analogous compounds. The presence of two chlorophenyl groups and a pyridyl moiety suggests a need for careful handling due to potential toxicological and ecotoxicological concerns. This document provides a robust framework for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with this compound.

The Occupational Safety and Health Administration (OSHA) mandates that all laboratory work involving hazardous chemicals be governed by a written Chemical Hygiene Plan (CHP).[1][2] This guide is intended to supplement, not replace, your institution's comprehensive CHP.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. For 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol, the primary hazards are inferred from its chemical structure:

  • Chlorinated Aromatic Rings: Compounds containing chlorinated aromatic rings are often associated with toxicity, persistence in the environment, and the potential for bioaccumulation.[3][4][5] Special care must be taken to avoid environmental release.

  • Pyridyl Group: The pyridine functional group can impart biological activity and may present its own toxicological profile.

  • Potential for Irritation: Based on safety data for similar compounds, there is a potential for this substance to be an irritant to the skin and eyes, and potentially harmful if swallowed or inhaled.[6]

A summary of the anticipated hazard classifications is provided in the table below. These are based on data from structurally related chemicals and should be treated as a conservative starting point for risk assessment.

Hazard ClassAnticipated ClassificationRationale and Key Considerations
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Inferred from similar chlorinated and pyridyl-containing compounds.[7] Avoid ingestion.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common hazard for complex organic molecules, especially those with aromatic and halogenated groups.[6][8]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Direct contact with the eyes is likely to cause significant irritation.[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Inhalation of dust or aerosols may irritate the respiratory tract.
Chronic Toxicity Data Not AvailableThe long-term effects of exposure are unknown. The presence of chlorinated phenyl groups warrants a cautious approach due to the potential for persistence and bioaccumulation.[3]
Environmental Hazard Potentially Hazardous to the Aquatic EnvironmentChlorinated aromatic compounds can be toxic to aquatic life and may persist in the environment.[3][4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table outlines the minimum PPE requirements for handling 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

Body PartRequired PPESpecifications and Rationale
Eyes and Face Safety Goggles with Side Shields or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Chemical-Resistant Lab CoatA flame-retardant and chemical-resistant lab coat is necessary to protect against spills.[9][10] Ensure the coat has long sleeves and is fully buttoned.
Hands Nitrile or Neoprene GlovesGiven the potential for skin irritation, chemically resistant gloves are mandatory.[11] Double-gloving is recommended, especially for prolonged handling. Always inspect gloves for tears or holes before use and change them frequently. Do not wear latex gloves as they may offer insufficient protection against this class of chemical.[12][13]
Respiratory Use in a Certified Chemical Fume HoodAll handling of this compound, especially in solid form or when generating aerosols, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[12][14] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][15]

Operational Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following workflow should be adapted to your specific experimental needs.

Workflow for Handling 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Work Area in a Fume Hood gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh the Compound on a Tared Weigh Paper or in a Vial don_ppe->weigh dissolve Dissolve the Compound in a Suitable Solvent weigh->dissolve transfer Transfer the Solution to the Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware and Surfaces transfer->decontaminate dispose_waste Dispose of Waste in a Labeled Hazardous Waste Container decontaminate->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol.

Step-by-Step Protocol
  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure that a safety shower and eyewash station are readily accessible.[9]

    • Gather all necessary equipment, including glassware, solvents, and waste containers.

    • Don the required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly while stirring.

    • Use a funnel when transferring solutions to prevent spills.

  • Cleanup:

    • All glassware and equipment that have come into contact with the compound must be decontaminated.

    • Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration.[14] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Decontamination and Waste Disposal

Proper waste management is essential to protect both human health and the environment. Chlorinated aromatic compounds require special disposal considerations.[3]

Waste Disposal Workflow

cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal solid_waste Solid Waste (Contaminated PPE, Weigh Paper) solid_container Labeled, Sealed Bag for Solid Waste solid_waste->solid_container liquid_waste Liquid Waste (Solvents, Reaction Mixtures) liquid_container Labeled, Sealed Hazardous Waste Container for Liquids liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container waste_pickup Arrange for Pickup by Institutional Environmental Health and Safety solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup incineration High-Temperature Incineration is the Likely Disposal Method waste_pickup->incineration

Caption: A workflow for the proper segregation and disposal of waste generated from handling the target compound.

Disposal Protocol
  • Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and contaminated paper towels, should be placed in a clearly labeled, sealed plastic bag.

    • Liquid Waste: All solutions containing the compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste disposal guidelines.

    • Sharps: Any contaminated needles or other sharps must be placed in a puncture-resistant sharps container.

  • Disposal:

    • All waste must be disposed of through your institution's environmental health and safety department.

    • Due to the chlorinated aromatic nature of this compound, high-temperature incineration is the most likely and appropriate method of disposal to ensure complete destruction.[17]

By adhering to the principles and protocols outlined in this guide, you can significantly mitigate the risks associated with handling 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol and maintain a safe and compliant laboratory environment.

References

  • Laboratory Safety Guidance - OSHA. (URL: [Link])

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (URL: [Link])

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (URL: [Link])

  • 1,1-Di(3-chlorophenyl)-2-phenyl-2-(2-pyridyl)ethanol - NextSDS. (URL: [Link])

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing. (URL: [Link])

  • The OSHA Laboratory Standard - Lab Manager. (URL: [Link])

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (URL: [Link])

  • Chemical Safety in the Workplace - Restored CDC. (URL: [Link])

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (URL: [Link])

  • Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (URL: [Link])

  • NIOSH Table 1,2 & 3 - Environmental Health & Safety. (URL: [Link])

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (URL: [Link])

  • US4215095A - Process for the incineration of chlorinated organic materials - Google P
  • appendix 6. toxicological data for class 3 solvents - FDA. (URL: [Link])

  • Microbial Decomposition of Chlorinated Aromatic Compounds - epa nepis. (URL: [Link])

  • Biodegradability of chlorinated aromatic compounds - Euro Chlor. (URL: [Link])

  • Dechlorination by combined electrochemical reduction and oxidation - PMC - NIH. (URL: [Link])

  • CHLORINATED ORGANICS HANDBOOK | OxyChem. (URL: [Link])

  • Guidance on Storage and Handling of Chlorinated Solvents. (URL: [Link])

  • Chlorine - Standard Operating Procedure for Laboratories. (URL: [Link])

  • 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol - NextSDS. (URL: [Link])

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc.. (URL: [Link])

  • Safety Data Sheet: 1-Phenylethanol - DC Fine Chemicals. (URL: [Link])

  • Safety Data Sheet: 2-Phenylethanol - Carl ROTH. (URL: [Link])

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.